molecular formula C7H11NO2 B160193 1-Acetyl-4-piperidone CAS No. 32161-06-1

1-Acetyl-4-piperidone

货号: B160193
CAS 编号: 32161-06-1
分子量: 141.17 g/mol
InChI 键: NNFOVLFUGLWWCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Acetyl-4-piperidone (CAS 32161-06-1) is a high-purity piperidine derivative that serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly as a precursor for 3,5-Bis(ylidene)-4-piperidone scaffolds, which are investigated as curcumin mimics with potential enhanced bioavailability and stability profiles . These mimics are studied for a broad spectrum of bio-properties, including anti-inflammatory, antioxidant, and antiproliferative activities . With a molecular formula of C 7 H 11 NO 2 and a molecular weight of 141.17 g/mol, it is characterized as a clear, colorless to yellow-orange liquid at room temperature, though storage in a cool, dark place is recommended . Key physical properties include a boiling point of approximately 152°C at 1 mmHg and a specific gravity of 1.15 at 20°C . Researchers value this compound for its role in constructing the piperidine ring, a privileged structure found in more than twenty classes of pharmaceuticals and numerous alkaloids . It is strictly for use in research and development laboratories. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handlers should be aware that 4-piperidone, the core structural motif of this chemical, has been designated as a List I chemical by the Drug Enforcement Administration (DEA) due to its potential use in the illicit manufacture of controlled substances such as fentanyl . All handlers must be aware of and comply with their local regulations concerning the procurement, storage, and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-acetylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOVLFUGLWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871369
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32161-06-1, 3211-06-1
Record name 1-Acetyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32161-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-4-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-4-piperidone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Acetyl-4-piperidone. The information is presented to support research and development activities, with a focus on clarity and practical application. All quantitative data has been summarized for ease of comparison, and where available, experimental methodologies are detailed.

Core Chemical Properties

This compound is a derivative of piperidine, characterized by an acetyl group attached to the nitrogen atom and a ketone functional group at the 4th position of the piperidine ring.[1] It typically appears as a colorless to pale yellow or orange liquid or solid, depending on its purity.[1] This compound is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1]

The presence of both an amide and a ketone functional group contributes to its chemical reactivity, allowing it to participate in various reactions such as condensations and nucleophilic additions.[1] It exhibits solubility in water and moderate solubility in polar organic solvents, while being insoluble in acetic acid.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂[1][3][4][5]
Molecular Weight 141.17 g/mol [1][3][4][5]
CAS Number 32161-06-1[1][4][5]
Appearance Colorless to yellow/orange clear liquid or solid[1][3][6]
Boiling Point 218 °C (lit.)[2][3][6]
Density 1.146 g/mL at 25 °C (lit.)[2][3][6]
Refractive Index n20/D 1.503 (lit.)[2][3]
Flash Point 110 °C (230 °F) - closed cup[3][4]
Water Solubility Soluble[2][3]
InChI 1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3[1][4][5]
SMILES CC(=O)N1CCC(=O)CC1[1][4]

Chemical Structure

The structure of this compound consists of a six-membered piperidine ring. An acetyl group (CH₃CO) is attached to the nitrogen atom (position 1), and a carbonyl group (C=O) is located at position 4 of the ring.

chemical_structure cluster_ring cluster_acetyl cluster_keto C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 O_keto O C4->O_keto = C6 C5->C6 N1 N C6->N1 N1->C2 C_ac C N1->C_ac O_ac O C_ac->O_ac = CH3_ac CH3 C_ac->CH3_ac synthesis_workflow start Start: 4-Piperidone reaction N-Acetylation Reaction start->reaction reagents Reagents: - Acetylating Agent (e.g., Ketene) - Acid Catalyst - Solvent (e.g., THF) reagents->reaction workup Reaction Workup (e.g., Solvent Removal) reaction->workup purification Purification (Fractional Distillation) workup->purification analysis Analysis (NMR, IR, MS) purification->analysis product Product: this compound analysis->product drug_discovery_workflow compound This compound screening High-Throughput Screening (Target-based or Phenotypic) compound->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Properties) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

1-Acetyl-4-piperidone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis protocols, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

Core Compound Data: this compound

This compound, also known as N-Acetyl-4-piperidone, is a derivative of piperidine featuring a ketone group at the 4-position and an acetyl group on the nitrogen atom.[1][2] Its unique structure makes it a versatile building block in the synthesis of complex molecules.[2]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 32161-06-1
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
InChI Key NNFOVLFUGLWWCL-UHFFFAOYSA-N[2]
SMILES CC(=O)N1CCC(=O)CC1[2]
Synonyms 1-Acetyl-4-oxopiperidine, N-Acetyl-4-piperidone, 1-Acetyl-4-piperidinone[2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow or orange liquid[2][3]
Boiling Point 218 °C (lit.)[4]
Density 1.146 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.503 (lit.)
Flash Point 110 °C (230 °F) - closed cup
Solubility Very soluble in water[3][5]
Chemical Reactivity The presence of both acetyl and carbonyl functional groups allows for various chemical reactions, including condensation and nucleophilic addition.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common industrial approach involves the acetylation of 4-piperidone.

Experimental Protocol: Acetylation of 4-Piperidone

This protocol is based on a patented method for the N-acetylation of 4-piperidones.[6]

Objective: To synthesize this compound by reacting 4-piperidone with ketene in the presence of an acid catalyst.

Materials:

  • 4-piperidone

  • Ketene gas

  • Anhydrous tetrahydrofuran (THF)

  • Acid catalyst (e.g., difluorophosphoric acid)

  • Nitrogen gas

  • Reaction flask with a stirrer, gas inlet, and condenser

Procedure:

  • In a dry, nitrogen-purged reaction flask, dissolve 4-piperidone in anhydrous THF.

  • Add a catalytic amount of the acid catalyst to the solution.

  • While stirring, bubble ketene gas through the solution.

  • Maintain the reaction temperature between 20°C and 120°C. The optimal temperature may vary depending on the specific catalyst and solvent used.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, stop the flow of ketene gas and cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.[5]

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Piperidone Reaction N-Acetylation Reaction Reactant1->Reaction Reactant2 Ketene Reactant2->Reaction Condition1 Acid Catalyst Condition1->Reaction Condition2 Solvent (THF) Condition2->Reaction Condition3 Temperature (20-120 °C) Condition3->Reaction Purification Fractional Distillation Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably fentanyl and its analogs, as well as novel therapeutics targeting neurodegenerative diseases.[4][7]

Role in Fentanyl Synthesis

Fentanyl, a potent synthetic opioid, and its analogs are synthesized using precursors derived from 4-piperidone. While this compound itself is a precursor, the general synthetic pathway often involves the N-alkylation of a 4-piperidone derivative followed by reductive amination and subsequent acylation. The synthesis of fentanyl is a multi-step process where the piperidone core is a fundamental structural component.

Diagram 2: General Pathway for Fentanyl Synthesis from a 4-Piperidone Derivative

G Simplified Fentanyl Synthesis Pathway cluster_starting_material Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediates cluster_final_product Final Product Start N-Substituted-4-piperidone Reaction1 Reductive Amination (with Aniline) Start->Reaction1 Intermediate 4-Anilino-N-substituted-piperidine Reaction1->Intermediate Reaction2 Acylation (with Propionyl Chloride) Final Fentanyl Analog Reaction2->Final Intermediate->Reaction2

Caption: Simplified reaction pathway to Fentanyl analogs.

Synthesis of Donepezil Analogues

This compound and its derivatives are also employed in the synthesis of analogs of Donepezil, a medication used to treat Alzheimer's disease.[7][8] The piperidine ring is a core structural feature of Donepezil, and modifications to this ring system, facilitated by precursors like this compound, allow for the exploration of new derivatives with potentially improved therapeutic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an important building block for the development of a wide range of therapeutic agents. Researchers and drug development professionals can leverage the information presented in this guide to further explore the potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document details the physicochemical properties, spectral data, and a representative synthetic protocol for this compound.

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow or orange oily liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₂[2][3][4]
Molecular Weight 141.17 g/mol [3][4]
CAS Number 32161-06-1[2][3][4]
Appearance Clear orange/Oily Liquid[1]
Boiling Point 218 °C (lit.)[1]
Density 1.146 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.503 (lit.)[1]
Flash Point >230 °F[1]
Water Solubility Soluble[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the N-acetylation of 4-piperidone. This can be achieved using various acetylating agents, such as acetic anhydride or acetyl chloride. A general synthetic workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Piperidone 4-Piperidone N-Acetylation N-Acetylation 4-Piperidone->N-Acetylation Acetylating Agent Acetylating Agent Acetylating Agent->N-Acetylation Base (optional) Base (optional) Base (optional)->N-Acetylation Quenching Quenching N-Acetylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Acetylation of 4-Piperidone

The following is a representative protocol for the synthesis of this compound via N-acetylation of 4-piperidone hydrochloride monohydrate. This protocol is based on general procedures for N-acylation reactions.[5]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Acetic anhydride

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation[6]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidone hydrochloride monohydrate and a slight excess of a suitable base (to neutralize the HCl salt and the acetic acid byproduct) in an appropriate organic solvent.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Add acetic anhydride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acetic anhydride and acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[6]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are essential for the structural elucidation of this compound.

1H NMR Data (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.1s3H-C(O)CH₃
~2.5t4H-CH₂-C(O)-CH₂-
~3.7t4H-CH₂-N(Ac)-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[7][8]

13C NMR Data:

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~1720C=O stretch (ketone)
~1645C=O stretch (amide)
~2900C-H stretch (aliphatic)

Note: The spectrum can be obtained using a neat sample on a capillary cell.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.

m/zInterpretation
141[M]⁺ (Molecular ion)
99[M - CH₂CO]⁺
43[CH₃CO]⁺

Note: The fragmentation pattern can be obtained by electron ionization (EI) mass spectrometry.[2]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided protocols and data are intended to assist researchers and scientists in the preparation and identification of this important pharmaceutical intermediate. The synthetic route is straightforward, and the characterization can be readily achieved using standard analytical techniques.

References

Spectroscopic Profile of 1-Acetyl-4-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-4-piperidone (CAS No: 32161-06-1), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

  • IUPAC Name: 1-acetylpiperidin-4-one[3]

  • Molecular Formula: C₇H₁₁NO₂[4]

  • Molecular Weight: 141.17 g/mol [4]

  • Appearance: Liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

Note: While several sources confirm the existence of ¹H NMR data for this compound, specific peak assignments were not available in the provided search results.[3][5][6] The spectrum is typically acquired in a deuterated solvent such as chloroform (CDCl₃).[6]

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
Data not explicitly available in search results

Note: ¹³C NMR data is available for this compound, but specific chemical shifts were not detailed in the search results.[3][7]

General NMR Experimental Protocol

Instrumentation: A typical NMR spectrum is recorded on a spectrometer operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[8] A Bruker Avance series instrument is an example of commonly used equipment.[8][9]

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

  • Chemical shifts are referenced to the residual solvent peak.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the significant IR absorption bands for this compound.

IR Absorption Data
Wavenumber (cm⁻¹)Functional Group Assignment
~1720C=O (Ketone)
~1645C=O (Amide)
~1420CH₂ Bending
~1230C-N Stretching

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat, ATR).[3]

General IR Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker Tensor model, is commonly used.[3][10]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small drop of liquid this compound is placed directly onto the ATR crystal.

  • The sample is brought into firm contact with the crystal using a pressure arm.

Data Acquisition:

  • A background spectrum of the clean ATR crystal is collected.

  • The sample spectrum is then recorded.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
141~25[M]⁺ (Molecular Ion)
98~100[M - CH₃CO]⁺
70~30
43~85[CH₃CO]⁺

Note: The fragmentation pattern and relative intensities are based on the electron ionization mass spectrum available from the NIST WebBook.[4]

General MS Experimental Protocol

Instrumentation: A common setup involves a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[3] High-resolution mass spectrometry (HRMS) can be performed using techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI).[9]

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (GC-MS):

  • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

  • The separated components elute from the GC and enter the MS ion source.

  • In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented.

  • The resulting ions are separated by the mass analyzer and detected.

  • The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid/ ATR Setup Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Acq->IR_Data MS_Data Process MS Data (Peak Identification) MS_Acq->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

An In-depth Technical Guide to the Solubility and Stability of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone, a derivative of the piperidone family, is a key intermediate in the synthesis of a variety of chemicals and active pharmaceutical ingredients (APIs), notably in the production of fentanyl and its analogues.[1][2] Its chemical structure, featuring a piperidine ring with both a ketone and an N-acetyl group, dictates its reactivity and physicochemical properties.[1] Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry, process development, and for ensuring the quality and safety of subsequent products.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes qualitative and calculated solubility information, predicted degradation pathways, and detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
Appearance Clear orange oily liquid[1]
Boiling Point 218 °C (lit.)[1]
Density 1.146 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.503 (lit.)[1]
Flash Point >230 °F (>110 °C)[1]
CAS Number 32161-06-1[4]

Solubility Profile

Aqueous and Organic Solvent Solubility

This compound is reported to be "very soluble" or "soluble" in water.[1][5] It is also described as being moderately soluble in polar organic solvents.[6] Conversely, it is insoluble in acetic acid and diethyl ether.[1][7] A calculated Log10 of water solubility (in mol/L) is -0.27, and the octanol/water partition coefficient (logP) is calculated to be 0.198, suggesting a degree of lipophilicity.[8][9]

Table 2: Qualitative and Calculated Solubility of this compound

SolventSolubilityReference(s)
Water Very Soluble / Soluble[1][5]
Log10WS (mol/L) = -0.27 (Calculated)[8][9]
Polar Organic Solvents Moderately Soluble (Predicted)[6]
Acetic Acid Insoluble[1][7]
Diethyl Ether Insoluble[7]
Octanol/Water Partition Coefficient (logP) 0.198 (Calculated)[8][9]
Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.

G Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) add_stock Add Stock Solution to Microplate prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add Aqueous Buffer to Microplate prep_buffer->add_buffer add_stock->add_buffer mix_incubate Mix and Incubate (e.g., 2 hours at 25°C) add_buffer->mix_incubate nephelometry Nephelometry (Measure light scattering) mix_incubate->nephelometry uv_vis UV/Vis Spectroscopy (After filtration/centrifugation) mix_incubate->uv_vis lc_ms LC-MS (After filtration/centrifugation) mix_incubate->lc_ms calc_sol Calculate Kinetic Solubility (µg/mL or µM) nephelometry->calc_sol uv_vis->calc_sol lc_ms->calc_sol

Figure 1: Workflow for Kinetic Solubility Assay

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume of the stock solution to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentration range.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).

  • Analysis: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration using a suitable analytical technique such as UV/Vis spectroscopy or LC-MS. Alternatively, precipitation can be detected by nephelometry.

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

G Workflow for Thermodynamic Solubility Assay cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation add_solid Add Excess Solid Compound to Vial add_solvent Add a Known Volume of Solvent add_solid->add_solvent shake Shake at Constant Temperature (e.g., 24-48 hours at 25°C) add_solvent->shake settle Allow Undissolved Solid to Settle shake->settle centrifuge_filter Centrifuge and/or Filter the Supernatant settle->centrifuge_filter analyze Analyze Supernatant by HPLC-UV or LC-MS centrifuge_filter->analyze calc_sol Calculate Equilibrium Solubility (mg/mL or M) analyze->calc_sol

Figure 2: Workflow for Thermodynamic Solubility Assay

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and use in chemical syntheses. It is generally considered stable under normal temperature and pressure. However, it is susceptible to degradation under certain conditions.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated, particularly under forced degradation conditions.

G Potential Degradation Pathways of this compound cluster_parent Parent Compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis parent->hydrolysis Acid/Base oxidation Oxidation parent->oxidation Oxidizing Agents photolysis Photolysis parent->photolysis UV/Vis Light thermolysis Thermolysis parent->thermolysis Heat deacetylated 4-Piperidone (Deacetylation) hydrolysis->deacetylated n_oxide N-Oxide Derivative oxidation->n_oxide ring_opened Ring-Opened Products photolysis->ring_opened thermolysis->ring_opened polymers Polymeric Impurities thermolysis->polymers

Figure 3: Potential Degradation Pathways
  • Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-piperidone and acetic acid.[10] The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The tertiary amine in the piperidine ring can be oxidized, potentially forming an N-oxide derivative. The presence of a ketone group might also influence oxidative stability.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to ring-opening or polymerization. A decomposition temperature of 264 °C has been reported.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce degradation, possibly leading to the formation of radical species and subsequent complex degradation products.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and validate the specificity of analytical methods.

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_sample Prepare Solutions of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sample->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_sample->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_sample->oxidation thermal Thermal Stress (e.g., 80°C, solid state) prep_sample->thermal photolytic Photolytic Stress (ICH Q1B light exposure) prep_sample->photolytic hplc Analyze by Stability-Indicating HPLC-UV/DAD Method acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc lc_ms Characterize Degradants by LC-MS/MS hplc->lc_ms mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity identify Identify and Characterize Degradation Products lc_ms->identify

Figure 4: Workflow for Forced Degradation Study

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Acidic: e.g., 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic: e.g., 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound at an elevated temperature (e.g., 80 °C).

    • Photolytic: Expose the compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Characterization: Use techniques such as LC-MS/MS to identify and characterize the structure of any significant degradation products.

A stability-indicating method is crucial to separate and quantify the parent compound from its degradation products and any process-related impurities.

Methodology:

  • Column and Mobile Phase Screening: Evaluate different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution program to resolve all compounds of interest within a reasonable run time.

  • Wavelength Selection: Use a photodiode array (PDA) detector to select the optimal wavelength for the detection of the parent compound and all degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a versatile chemical intermediate with a solubility profile that favors polar solvents. While it is generally stable, it is susceptible to degradation through hydrolysis, oxidation, and exposure to heat and light. This technical guide provides a foundational understanding of these properties and outlines detailed experimental protocols for their quantitative assessment. For researchers and drug development professionals, the application of these methodologies will ensure the reliable use of this compound in synthetic processes and contribute to the development of safe and effective pharmaceutical products. Further research to generate quantitative solubility and stability data for this compound is highly encouraged to enrich the publicly available scientific literature.

References

1-Acetyl-4-piperidone: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone, a piperidine derivative with the chemical formula C₇H₁₁NO₂, is a crucial heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, possessing both a reactive ketone and a protected amine in the form of an acetyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The piperidine scaffold is a prevalent motif in numerous natural products and FDA-approved drugs, highlighting the significance of building blocks like this compound in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of important pharmaceutical agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 32161-06-1[2][3][4][5][6]
Molecular Formula C₇H₁₁NO₂[2][3][4][5][6]
Molecular Weight 141.17 g/mol [3][5][6]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 491.20 K[6]
SMILES CC(=O)N1CCC(=O)CC1[2][5][6]
InChI InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3[2][6]
InChIKey NNFOVLFUGLWWCL-UHFFFAOYSA-N[2][4][5][6]
Table 2: Spectroscopic Data of this compound
TechniqueKey DataReference
¹H NMR (CDCl₃) Chemical shifts and multiplicities of protons.[7]
¹³C NMR Chemical shifts of carbon atoms.[3]
Mass Spectrometry (EI) m/z of fragment ions.[4]
IR Spectroscopy Characteristic absorption bands for functional groups.[3]

Synthesis of this compound

The most common method for the synthesis of this compound is the N-acetylation of 4-piperidone. A notable process involves the reaction of a non-acetylated 4-piperidone with ketene in the presence of an acid catalyst.[8] This method is advantageous as it avoids the formation of O-acetylated enol byproducts.[8]

Experimental Protocol: Synthesis of this compound via Ketene Acetylation[8]

Materials:

  • 4-piperidone

  • Ketene

  • Acid catalyst (e.g., difluorophosphoric acid)

  • Inert aprotic solvent (e.g., tetrahydrofuran)

Procedure:

  • Dissolve the 4-piperidone in the chosen inert aprotic solvent in a reaction vessel.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Introduce a stream of ketene gas into the reaction mixture.

  • Maintain the reaction temperature between 20°C and 120°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).

  • Upon completion, quench the reaction and isolate the this compound product through standard work-up and purification procedures.

Quantitative Data:

  • Selectivity: >90% for N-acetylation[8]

  • Catalyst Loading: 0.1 to 10 mol %[8]

  • Temperature Range: 30°C to 50°C is often preferred.[8]

Synthesis_of_1_Acetyl_4_piperidone Piperidone 4-Piperidone Reaction Acetylation Piperidone->Reaction Ketene Ketene Ketene->Reaction Catalyst Acid Catalyst Catalyst->Reaction Catalyzes Product This compound Reaction->Product

Caption: Synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of complex molecular architectures, most notably in the development of opioid analgesics and acetylcholinesterase inhibitors.

Synthesis of Fentanyl and its Analogues

Fentanyl, a potent synthetic opioid, and its analogues are synthesized using 4-piperidone derivatives. While many syntheses start from N-substituted 4-piperidones, the underlying transformations are highly relevant to the reactivity of this compound. A common strategy involves a multi-step sequence starting with the reductive amination of the 4-keto group, followed by acylation.

A one-pot synthesis of fentanyl starting from 4-piperidone monohydrochloride has been reported, which involves tandem reductive alkylation and amination followed by N-acylation.[9] This showcases the key transformations applicable to this compound.

Reaction Scheme: Key Steps in Fentanyl Synthesis

Fentanyl_Synthesis_Pathway Start 4-Piperidone Derivative Intermediate1 N-Substituted-4-piperidone Start->Intermediate1 Reductive Alkylation (e.g., with Phenylacetaldehyde) Intermediate2 4-Amino-N-substituted-piperidine Intermediate1->Intermediate2 Reductive Amination (with Aniline) Fentanyl Fentanyl Intermediate2->Fentanyl N-Acylation (with Propionyl Chloride)

Caption: General synthetic pathway to Fentanyl.

Experimental Protocol: Reductive Amination of a 4-Piperidone Derivative[10][11]

Materials:

  • 1-Substituted-4-piperidone (e.g., N-phenylethyl-4-piperidone)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 1-substituted-4-piperidone and aniline in dichloromethane.

  • Add acetic acid to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a similar Reductive Amination:

  • Yield: 91% for the reductive amination of N-phenylethyl-4-piperidone with aniline.[10]

Synthesis of Donepezil Analogues

Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The synthesis of its analogues often involves the modification of the piperidine ring, where 4-piperidone derivatives are key starting materials.[11][12] A common strategy involves the conversion of the 4-keto group into an aldehyde, which can then undergo further reactions to build the desired molecular complexity.

Reaction Scheme: Elaboration of 4-Piperidone for Donepezil Analogues

Donepezil_Analogue_Synthesis Piperidone 2-Substituted 4-Piperidone EnolEther Methoxymethylene Derivative Piperidone->EnolEther Wittig Reaction Aldehyde 4-Formylpiperidine Intermediate EnolEther->Aldehyde Acidic Hydrolysis DonepezilAnalogue Donepezil Analogue Aldehyde->DonepezilAnalogue Further Transformations

Caption: Synthesis of Donepezil analogues.

Experimental Protocol: Wittig Reaction and Hydrolysis to Form a 4-Formylpiperidine Intermediate[12]

Materials:

  • 2-Substituted 1-S-α-phenylethyl-4-piperidone

  • (Methoxymethyl)triphenylphosphonium chloride

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

  • 1.6 M Hydrochloric acid (HCl)

Procedure (Wittig Reaction):

  • To a solution of (methoxymethyl)triphenylphosphonium chloride in dry THF at -78°C, add LDA dropwise.

  • Stir the resulting ylide solution at low temperature.

  • Add a solution of the 2-substituted 1-S-α-phenylethyl-4-piperidone in THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction and work up to isolate the methoxymethylene derivative.

Procedure (Hydrolysis):

  • Dissolve the methoxymethylene derivative in a 1:1 mixture of THF and 1.6 M HCl.

  • Stir the mixture at 45°C for 2-3 hours.

  • Neutralize the reaction and extract the 4-formylpiperidine intermediate.

Quantitative Data:

  • Yields for Wittig Reaction: Good to high yields.[11]

  • Yields for Hydrolysis: Excellent yields.[11]

Summary of Key Reactions

The reactivity of the ketone in this compound allows for a variety of important transformations.

Table 3: Key Reactions of the 4-Keto Group in Piperidone Derivatives
ReactionReagentsProduct TypeApplication ExampleReference
Reductive Amination Amine, NaBH(OAc)₃ or NaBH₃CN4-AminopiperidineFentanyl Synthesis[10][13]
Wittig Reaction Phosphonium ylide4-AlkylidenepiperidineDonepezil Analogue Synthesis[11]
Aldol Condensation Aldehyde or Ketone, Base or Acid4-Hydroxy-4-alkylpiperidine or 3,5-bis(ylidene)-4-piperidoneCurcumin Mimics[2]
Grignard Reaction Grignard reagent (R-MgX)4-Hydroxy-4-alkylpiperidineSynthesis of Tertiary Alcohols[14]
Shapiro Reaction Tosylhydrazone, Base4-Alkenyl-tetrahydropyridineC-C Bond Formation[15]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in organic synthesis, particularly for the construction of pharmaceutically active molecules. Its readily available nature and the predictable reactivity of its ketone and protected amine functionalities allow for its incorporation into a diverse range of complex molecular scaffolds. The detailed experimental insights and quantitative data provided in this guide are intended to facilitate its effective use by researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel therapeutic agents. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and improved synthetic methodologies and the development of next-generation pharmaceuticals.

References

Reactivity of the ketone and amide groups in 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Ketone and Amide Groups in 1-Acetyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its structure features two distinct and crucial functional groups: a cyclic ketone at the C4 position and a tertiary amide at the N1 position. The significant difference in the electrophilicity and reactivity of these two carbonyl groups allows for remarkable chemoselectivity, making it a versatile scaffold for constructing complex molecular architectures. This technical guide provides a comprehensive analysis of the individual reactivity of the ketone and amide moieties, discusses the principles of chemoselective transformations, and presents detailed experimental protocols for key reactions. Spectroscopic data and reaction summaries are tabulated for clarity and comparative analysis, while logical and experimental workflows are illustrated using diagrams to support synthetic strategy and drug development efforts.

Introduction and Physicochemical Properties

This compound (also known as N-acetyl-4-piperidone) is an organic compound widely used as an intermediate in the synthesis of various biologically active molecules, including analogues of the potent analgesic fentanyl.[1][2][3] The molecule's utility stems from the presence of two carbonyl functionalities—a ketone and an amide—within a six-membered piperidine ring. This arrangement provides multiple reaction sites that can be addressed selectively under controlled conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32161-06-1[4][5][6]
Molecular Formula C₇H₁₁NO₂[4][5][6]
Molecular Weight 141.17 g/mol [4][6]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point 491.20 K (approx. 218 °C)[6]
SMILES CC(=O)N1CCC(=O)CC1[6]
InChIKey NNFOVLFUGLWWCL-UHFFFAOYSA-N[4][6]

Structural and Electronic Analysis

The reactivity of this compound is dictated by the electronic properties of its ketone and amide groups.

  • The Ketone Group (C4): The carbonyl at the C4 position is a typical ketone. The carbon-oxygen double bond is polarized, creating a significant partial positive charge (δ+) on the carbon atom, making it highly electrophilic and susceptible to nucleophilic attack.[7]

  • The Amide Group (N1): The N-acetyl group is a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the amide carbonyl through resonance. This delocalization reduces the partial positive charge on the amide carbonyl carbon, rendering it significantly less electrophilic and therefore less reactive towards nucleophiles compared to the ketone.[8][9][10] Consequently, the amide nitrogen is essentially non-basic.[9]

This electronic differentiation is the foundation for the chemoselective reactions that make this molecule a valuable synthetic intermediate.

Caption: Amide resonance reduces carbonyl electrophilicity.

Spectroscopic Data

Spectroscopic analysis confirms the presence and electronic environment of the two functional groups.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueSolventKey Signals and InterpretationSource
¹H NMR CDCl₃Signals corresponding to the acetyl methyl protons, and methylene protons alpha to the ketone and nitrogen.[11][12]
¹³C NMR CDCl₃Two distinct carbonyl signals: one for the ketone (downfield) and one for the amide (upfield).[12]
IR Spectroscopy -Two characteristic C=O stretching bands: Ketone (~1720-1740 cm⁻¹) and Amide (~1640-1660 cm⁻¹).[4]
Mass Spec. EIMolecular ion peak corresponding to its molecular weight (141.17 g/mol ).[4]

Reactivity and Transformations

Reactions of the Ketone Group

The C4-ketone is the primary site for nucleophilic attack and related transformations. Aldehydes and ketones readily undergo nucleophilic addition reactions.[7]

Table 3: Summary of Key Reactions at the Ketone Group

Reaction TypeReagents & ConditionsProduct
Reduction NaBH₄, MeOH or LiAlH₄, THF1-Acetylpiperidin-4-ol
Reductive Amination R-NH₂, NaBH(OAc)₃, CH₂Cl₂N-substituted-1-acetylpiperidin-4-amine
Wittig Reaction Ph₃P=CHR, THF1-Acetyl-4-alkylidenepiperidine
Condensation Aldehydes, base (e.g., pyrrolidine)3,5-Bis(ylidene)-1-acetyl-4-piperidones
Grignard Reaction R-MgBr, Et₂O then H₃O⁺1-Acetyl-4-alkylpiperidin-4-ol

These reactions typically proceed with high selectivity, leaving the amide group intact. Reductive amination, in particular, is a cornerstone of synthetic routes toward fentanyl and its derivatives, often starting with a protected version like N-Boc-4-piperidone.[13]

G start This compound reductive_amination Reductive Amination (e.g., Aniline, NaBH(OAc)₃) start->reductive_amination Selective Attack at Ketone reduction Reduction (e.g., NaBH₄) start->reduction Selective Attack at Ketone condensation Condensation (e.g., ArCHO, base) start->condensation Selective Attack at α-Carbons product_amine 4-Amino Derivative reductive_amination->product_amine product_alcohol 4-Hydroxy Derivative reduction->product_alcohol product_ylidene 3,5-Bis(ylidene) Derivative condensation->product_ylidene

Caption: Selective reaction pathways involving the ketone group.

Reactions of the Amide Group

The amide group is substantially more stable and less reactive than the ketone.[14] Reactions involving this group typically require more forcing conditions and often aim to cleave the N-acetyl bond for further functionalization.

Table 4: Summary of Key Reactions at the Amide Group

Reaction TypeReagents & ConditionsProduct
Acidic Hydrolysis Strong acid (e.g., aq. HCl), heat4-Piperidone hydrochloride
Basic Hydrolysis Strong base (e.g., aq. NaOH), heat4-Piperidone
Reduction LiAlH₄, THF, heat (prolonged)N-Ethyl-4-piperidone (ketone also reduced)

It is critical to note that strong reducing agents like LiAlH₄ will reduce both the amide and the ketone. Selective reduction of the amide in the presence of the ketone is not a standard transformation for this substrate. The most common and synthetically useful reaction at this position is hydrolysis to remove the acetyl protecting group, freeing the secondary amine for subsequent reactions.

Chemoselectivity: Ketone vs. Amide

The preferential reactivity of the ketone over the amide is the defining characteristic of this compound's chemistry.

  • Nucleophilic Attack: Mild nucleophiles and reducing agents (e.g., NaBH₄) will exclusively react at the C4-ketone.

  • Strong Reducing Agents: Potent, non-selective reducing agents (e.g., LiAlH₄) will react with both carbonyls.

  • Hydrolysis: The amide bond can be cleaved under hydrolytic conditions that do not affect the piperidone ring structure, demonstrating the orthogonal reactivity available.

G cluster_ketone Ketone Reactivity (High) cluster_amide Amide Reactivity (Low) start This compound ketone_node Electrophilic Carbon (δ+) Sterically Accessible amide_node Resonance Stabilized Less Electrophilic Carbon reagent Nucleophile (e.g., NaBH₄) reagent->ketone_node Preferential Attack reagent->amide_node No Reaction (under mild conditions)

References

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 1-Acetyl-4-piperidone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone is a key synthetic intermediate that has garnered significant attention in medicinal chemistry. Its rigid piperidone core, functionalized with an acetyl group, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the prominent applications of this compound in the development of potent therapeutics, with a focus on opioid analgesics, acetylcholinesterase inhibitors for Alzheimer's disease, and kinase inhibitors for cancer therapy. We will delve into the synthetic strategies, quantitative structure-activity relationships, and the underlying biological mechanisms of compounds derived from this valuable building block.

I. Opioid Analgesics: The Fentanyl Archetype

This compound is a crucial precursor in the synthesis of fentanyl and its analogues, a class of potent µ-opioid receptor agonists widely used for pain management. The synthesis typically involves a multi-step sequence starting with the reductive amination of the 4-piperidone carbonyl group.

Experimental Protocol: Synthesis of Fentanyl Analogues

A general and adaptable procedure for the synthesis of fentanyl analogues from a 4-piperidone precursor involves a two-step, one-pot reaction. This can be adapted from protocols using similar 4-piperidone derivatives.[1][2][3]

Step 1: Reductive Amination to form N-Aryl-4-aminopiperidine Intermediate

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or methanol, add the desired aniline (1.1 equivalents).

  • If necessary, a weak acid catalyst like acetic acid can be added to facilitate imine formation.

  • The mixture is stirred at room temperature to allow for the formation of the iminium ion intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture.[3]

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the product is extracted and purified to yield the N-aryl-1-acetyl-4-aminopiperidine intermediate.

Step 2: Acylation to Yield the Final Fentanyl Analogue

  • The purified N-aryl-1-acetyl-4-aminopiperidine intermediate is dissolved in an aprotic solvent.

  • A base, such as triethylamine or pyridine, is added to the solution.

  • The appropriate acylating agent (e.g., propionyl chloride for fentanyl) is added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The final product is then isolated and purified through standard techniques such as crystallization or column chromatography.

Experimental Workflow for Fentanyl Analogue Synthesis

G start This compound + Aniline reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination Step 1 intermediate N-Aryl-1-acetyl-4-aminopiperidine reductive_amination->intermediate acylation Acylation (e.g., Propionyl chloride) intermediate->acylation Step 2 end Fentanyl Analogue acylation->end

A generalized workflow for the synthesis of fentanyl analogues.
Quantitative Data: Potency of Fentanyl Analogues

The potency of fentanyl and its analogues is often expressed in terms of their ED50 (Effective Dose, 50%) values, which represent the dose required to produce a therapeutic effect in 50% of the population.

CompoundRelative Potency (Morphine = 1)ED50 (mg/kg)Reference
Morphine1-[4]
Fentanyl~1000.011[4]
Acetylfentanyl~300.021[5]
cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamideup to 67000.00058[4][6]
N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide49000.00064[4]
Signaling Pathway: µ-Opioid Receptor Activation

Fentanyl and its analogues exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G Fentanyl Fentanyl Analogue MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to

Simplified signaling cascade of µ-opioid receptor activation.

II. Acetylcholinesterase Inhibitors for Alzheimer's Disease

The piperidine scaffold is a key structural feature in several acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. Analogues of the drug donepezil can be synthesized using 4-piperidone derivatives.

Experimental Protocol: Synthesis of Donepezil Analogues

The synthesis of donepezil analogues from a 4-piperidone core generally involves the introduction of a suitable side chain at the 4-position, followed by N-benzylation.[7][8][9]

Step 1: Wittig Reaction and Hydrolysis

  • A 2-substituted N-protected-4-piperidone is subjected to a Wittig reaction using a reagent such as (methoxymethyl)triphenylphosphonium chloride to introduce a methoxymethylene group at the 4-position.[10]

  • The resulting enol ether is then hydrolyzed under acidic conditions to yield the corresponding 4-formylpiperidine derivative.

Step 2: Condensation and Reduction

  • The 4-formylpiperidine is condensed with 5,6-dimethoxy-1-indanone.

  • The resulting intermediate is then subjected to reduction, for example, through catalytic hydrogenation, to yield the donepezil analogue.

Experimental Workflow for Donepezil Analogue Synthesis

G start N-Protected-4-piperidone wittig Wittig Reaction start->wittig hydrolysis Acidic Hydrolysis wittig->hydrolysis intermediate1 4-Formylpiperidine derivative hydrolysis->intermediate1 condensation Condensation with 5,6-dimethoxy-1-indanone intermediate1->condensation intermediate2 Indanone-piperidine adduct condensation->intermediate2 reduction Reduction intermediate2->reduction end Donepezil Analogue reduction->end

A general workflow for the synthesis of donepezil analogues.
Quantitative Data: Acetylcholinesterase Inhibitory Activity

The efficacy of AChE inhibitors is quantified by their IC50 values, which indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundAChE IC50Reference
Donepezil (E2020)5.7 nM[10][11]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl0.56 nM[12][13]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a)0.09 µM[1][14]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)13 nM[1][14]
(-)-3-O-acetyl-spectaline analogue (7)7.32 µM[15][16]
(-)-spectaline analogue (9)15.1 µM[15][16]
Signaling Pathway: Acetylcholinesterase Inhibition

AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Synapse Increased ACh in Synaptic Cleft ACh->Synapse Breakdown ACh Breakdown AChE->Breakdown Inhibitor AChE Inhibitor (Donepezil Analogue) Inhibitor->AChE Inhibits Receptor Postsynaptic Receptor Synapse->Receptor Binds to Signal Enhanced Cholinergic Signal Transmission Receptor->Signal

The mechanism of acetylcholinesterase inhibition.

III. Kinase Inhibitors for Cancer Therapy

The 4-piperidone scaffold has been utilized as a template for the design of curcumin mimics with potent anticancer activity. These compounds often exhibit their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as Akt.

Experimental Protocol: Synthesis of Piperidone-Based Curcumin Mimics

The synthesis of 3,5-bis(benzylidene)-4-piperidone derivatives, which are curcumin mimics, is typically achieved through a Claisen-Schmidt condensation.[9][17][18]

  • This compound (1 equivalent) is reacted with an appropriate aromatic aldehyde (2 equivalents) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol.

  • The reaction mixture is typically stirred at room temperature or gently heated to promote the condensation reaction.

  • The product, a 3,5-bis(benzylidene)-1-acetyl-4-piperidone, often precipitates from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Experimental Workflow for Curcumin Mimic Synthesis

G start This compound + Aromatic Aldehyde (2 eq.) condensation Claisen-Schmidt Condensation (Base catalyst) start->condensation end 3,5-Bis(benzylidene)-1-acetyl-4-piperidone condensation->end

Workflow for the synthesis of piperidone-based curcumin mimics.
Quantitative Data: Anticancer Activity of Piperidone-Based Curcumin Mimics

The anticancer activity of these compounds is evaluated by their IC50 values against various cancer cell lines.

Compound SeriesCancer Cell LineIC50 RangeReference
3,5-Bis(benzylidene)-4-piperidonesMolt4/C8, CEM, L12100.4 - 8 µM[15]
N-aroyl-3,5-bis(benzylidene)-4-piperidonesHL-60, HSC-2, HSC-4Submicromolar to < 5 µM
Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidonesCa9-22, HSC-2, HSC-3, HSC-4Submicromolar, some double-digit nM[19]
Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidonesVarious cancer cellsSubmicromolar[9][20]
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids518A2 melanoma, HCT116 colonPotent antiproliferative activity[21]
Piperidone Monocarbonyl Curcumin AnaloguesHepG2, A549, Hela, MCF-7< 15 µM, most < 10 µM[22]
Signaling Pathway: Inhibition of Akt Kinase

Many piperidone-based curcumin mimics exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Inhibitor Piperidone-based Curcumin Mimic Inhibitor->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Simplified PI3K/Akt signaling pathway and its inhibition.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of a wide array of derivatives targeting diverse biological pathways. The successful development of potent opioid analgesics, promising acetylcholinesterase inhibitors, and novel anticancer agents from this core structure underscores its significance in modern drug discovery. Further exploration of this privileged scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

The Pivotal Role of 1-Acetyl-4-piperidone in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique molecular architecture, featuring a piperidone core with both acetyl and carbonyl functional groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.[2] This technical guide provides an in-depth exploration of this compound's role in pharmaceutical synthesis, with a focus on its application in the development of central nervous system (CNS) therapeutics.[1] The reactivity of its functional groups enables its participation in various chemical reactions, including condensation and nucleophilic addition.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 32161-06-1
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Moderately soluble in polar organic solvents

Synthetic Pathways Utilizing this compound

The strategic importance of this compound lies in its utility as a precursor to more complex molecular scaffolds. It is particularly prominent in the synthesis of potent analgesics, most notably fentanyl and its analogues. The piperidine ring is a common structural motif in many pharmaceuticals, and this compound provides a convenient entry point for its incorporation.[3][4]

The Synthesis of Fentanyl Analogues

This compound is a derivative of 4-piperidone, a key precursor in several established synthetic routes to fentanyl.[5][6][7] The acetyl group can serve as a protecting group for the nitrogen atom of the piperidine ring, which can be removed or modified in subsequent synthetic steps.

One of the well-known synthetic routes to fentanyl, the Janssen method, initiates with 4-piperidone.[7] Although not directly starting from this compound, the close structural relationship and potential for interconversion make its chemistry highly relevant. The following workflow illustrates a generalized pathway for the synthesis of fentanyl, where 4-piperidone is a key starting material.

Fentanyl_Synthesis_Workflow start 4-Piperidone intermediate1 N-Benzyl-4-piperidone start->intermediate1 Benzylation intermediate2 N-Benzyl-4-anilino-piperidine intermediate1->intermediate2 Reductive Amination with Aniline intermediate3 N-Phenyl-N-(piperidin-4-yl)propanamide (Norfentanyl) intermediate2->intermediate3 Debenzylation final_product Fentanyl intermediate3->final_product Acylation with Propionyl Chloride

A generalized synthetic workflow for Fentanyl starting from 4-piperidone.

Experimental Protocols

While specific proprietary methods may vary, the fundamental transformations involved in the synthesis of fentanyl and its derivatives from piperidone precursors are well-established in the chemical literature. The following represents a generalized experimental protocol for key transformations.

Protocol 1: Reductive Amination of a 4-Piperidone Derivative

This procedure outlines the formation of the 4-anilinopiperidine core, a critical step in fentanyl synthesis.[8]

  • Reaction Setup: A solution of the N-substituted-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent (e.g., toluene, methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the mixture to facilitate the formation of the intermediate enamine or imine.

  • Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation (H2/Pd-C), is introduced to the reaction mixture. The reaction is typically stirred at room temperature or heated to ensure complete reduction.

  • Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired 4-anilinopiperidine derivative.

Protocol 2: N-Acylation of the 4-Anilinopiperidine Intermediate

This final step introduces the propanamide side chain to yield the target fentanyl analogue.[8]

  • Reaction Setup: The purified 4-anilinopiperidine derivative (1 equivalent) is dissolved in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine (1.2 equivalents), is added to scavenge the acid byproduct.

  • Acylating Agent Addition: Propionyl chloride or propionic anhydride (1.1 equivalents) is added dropwise to the cooled reaction mixture (typically 0 °C).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product is purified by chromatography or recrystallization.

Quantitative Data in Fentanyl Synthesis

The efficiency of each synthetic step is critical in pharmaceutical manufacturing. The following table summarizes typical yields for the key reactions in fentanyl synthesis, although these can vary significantly based on the specific reagents, conditions, and scale of the reaction.

Table 2: Representative Reaction Yields in Fentanyl Synthesis

Reaction StepStarting MaterialProductTypical Yield (%)
Reductive AminationN-substituted-4-piperidoneN-substituted-4-anilinopiperidine70-90%
N-AcylationN-substituted-4-anilinopiperidineFentanyl Analogue80-95%

Biological Activity and Signaling Pathway

Fentanyl and its derivatives are potent synthetic opioids that exert their analgesic effects primarily through agonism of the mu-opioid receptor (MOR).[9][10] These receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.

Upon binding of a fentanyl analogue to the MOR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. This ultimately results in the modulation of neuronal excitability and the inhibition of pain signal transmission.

Mu_Opioid_Receptor_Signaling ligand Fentanyl Analogue receptor Mu-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi/Go Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Conversion of ATP cellular_response Analgesia, Sedation, Respiratory Depression camp->cellular_response Downstream Effects ion_channel->cellular_response Altered Neuronal Excitability

Simplified signaling pathway of mu-opioid receptor activation by a fentanyl analogue.

Broader Applications and Future Directions

While the synthesis of opioids is a prominent application, the 4-piperidone scaffold, and by extension this compound, is utilized in the development of other classes of pharmaceuticals. These include compounds with potential anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[11][12][13] The versatility of the piperidone ring allows for the generation of large and diverse chemical libraries for drug discovery screening.[4] For instance, 3,5-bis(ylidene)-4-piperidone scaffolds are being investigated as curcumin mimics with a range of biological activities.[13][14]

Future research will likely focus on the development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly.[15] Furthermore, the exploration of new derivatives of this compound will continue to be a fruitful area for the discovery of new therapeutic agents with improved efficacy and safety profiles. The development of stereoselective synthetic routes to chiral piperidone derivatives is also an area of growing interest for creating more specific and potent drug candidates.[3]

Conclusion

This compound stands as a testament to the importance of versatile chemical intermediates in the pharmaceutical industry. Its adaptable structure has paved the way for the synthesis of a multitude of biologically active compounds, most notably in the realm of potent analgesics. A thorough understanding of its chemistry and synthetic applications is essential for researchers and professionals dedicated to the advancement of drug discovery and development. The continued exploration of the synthetic potential of this compound and its derivatives promises to yield novel therapeutic agents for a wide range of diseases.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to 1-Acetyl-4-piperidone. Given its role as a chemical intermediate, including in the synthesis of regulated substances like fentanyl, stringent adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a secure research environment.[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to understand these hazards before handling the compound.

GHS Classification Details
Pictogram GHS Exclamation Mark Pictogram
Signal Word Warning [3][4]
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4]
Precautionary Statements Prevention: P261, P264, P270, P271, P280[3] Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364[3] Storage: P403+P233, P405[3] Disposal: P501[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Property Value
Chemical Formula C₇H₁₁NO₂[5]
Molecular Weight 141.17 g/mol [5]
Appearance Liquid, Clear orange/Oily Liquid[1]
CAS Number 32161-06-1
Density 1.146 g/mL at 25 °C[1]
Boiling Point 218 °C[1]
Flash Point 110 °C (230 °F) - closed cup
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[6][7]

Experimental Protocols: Safe Handling and Emergency Procedures

These protocols provide detailed methodologies for handling this compound safely within a laboratory setting.

Proper exposure controls are the first line of defense. The required PPE is detailed below.

Exposure Route Engineering Control Personal Protective Equipment (PPE)
Inhalation Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[3]For nuisance exposures or if irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., Type OV/AG (US) or ABEK (EU EN 14387)).[3][5]
Skin Contact Use of a fume hood or glove box.Wear chemical-impermeable gloves (inspect prior to use) and impervious, flame-resistant clothing.[3][5]
Eye Contact Maintain eyewash stations and safety showers in close proximity to the workstation.[7][8]Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][5]
  • Preparation: Before use, ensure all required PPE is worn correctly. Confirm that safety showers and eyewash stations are unobstructed.

  • Handling:

    • Work in a well-ventilated area or chemical fume hood.[3]

    • Avoid all contact with skin and eyes and prevent inhalation of vapors or mists.[3][9]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

    • Do not eat, drink, or smoke in the handling area.[3][8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][8]

    • Decontaminate all equipment and the work area.

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5][6]

    • Keep away from incompatible materials such as strong oxidizing agents.[7]

    • Store in a locked cabinet or area to restrict access.[3]

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure Route First-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
If on Skin Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, get medical help.[3]
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
If Swallowed Rinse mouth thoroughly with water.[3][5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]
  • Evacuation: Evacuate personnel to a safe area, upwind of the spill.[3]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3][5]

  • Cleanup:

    • Wear full PPE, including respiratory protection.[3]

    • Remove all sources of ignition and use spark-proof tools.[3]

    • Absorb the spill with an inert material (e.g., dry sand or earth).

    • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] A solid water stream may be inefficient.[4]

  • Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[5]

  • Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

  • Waste Characterization: All waste materials must be treated as hazardous waste.

  • Disposal Method: Dispose of unused product and contaminated packaging through a licensed and approved waste disposal company.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][8] Do not dispose of down the drain.[5]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe management of this compound from acquisition to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling & Experimentation cluster_storage 3. Storage cluster_disposal 4. Waste Management cluster_emergency 5. Emergency Response A Receive Chemical & Verify SDS B Conduct Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Select & Inspect PPE C->D E Don PPE D->E F Work in Fume Hood E->F G Perform Experiment F->G H Doff & Clean PPE G->H I Tightly Seal Container G->I K Segregate Waste (Solid & Liquid) G->K J Store in Cool, Dry, Ventilated, Locked Area H->J I->J L Label Hazardous Waste Container K->L M Arrange Pickup by Licensed Disposal Company L->M N Spill or Exposure Occurs O Follow First-Aid Protocol N->O Exposure P Follow Spill Cleanup Protocol N->P Spill

References

Methodological & Application

Application Notes and Protocols for N-acetylation of 4-Piperidone using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acetylation of 4-piperidone to synthesize 1-acetyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is based on established chemical principles and data from related reactions.

Introduction

N-acetylation is a fundamental chemical transformation that introduces an acetyl group onto a nitrogen atom. In the context of 4-piperidone, this reaction yields this compound. This derivative is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The use of acetic anhydride as the acetylating agent is a common and effective method for this transformation.

Reaction Principle

The N-acetylation of 4-piperidone with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in the 4-piperidone ring acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product and acetic acid as a byproduct.

Experimental Protocol

This protocol is adapted from procedures for the N-acetylation of related piperidone derivatives.[1]

Materials:

  • 4-Piperidone hydrochloride

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-piperidone hydrochloride (1.0 eq) in dichloromethane.

  • Basification: Add triethylamine (1.1 eq) to the suspension and stir at room temperature for 15-20 minutes to liberate the free base of 4-piperidone.

  • Acetylation: To the resulting solution, add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any excess acetic anhydride and acetic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by vacuum distillation to yield pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation of a substituted 4-piperidone (triacetoneamine), which can be used as a reference for the acetylation of 4-piperidone.[1]

ParameterValueReference
Reactant Molar Ratio
4-Piperidone Derivative : Acetic Anhydride1 : 2.5 to 1 : 10[1]
Reaction Conditions
Temperature80 - 140 °C[1]
Product Yield and Purity
Yield (after distillation)76%[1]
Purity (after recrystallization)99.6%[1]

Visualizations

Reaction Scheme:

ReactionScheme 4-Piperidone 4-Piperidone 4-Piperidone->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction This compound This compound AceticAcid Acetic Acid Reaction->this compound Reaction->AceticAcid

Caption: N-acetylation of 4-piperidone with acetic anhydride.

Experimental Workflow:

experimental_workflow start Start reactants Suspend 4-Piperidone HCl in Dichloromethane start->reactants base Add Triethylamine reactants->base acetylating_agent Add Acetic Anhydride base->acetylating_agent reaction Reflux for 2-4 hours acetylating_agent->reaction workup Work-up: Wash with NaHCO3 (aq) and Brine reaction->workup dry Dry with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reductive Amination of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the reductive amination of 1-acetyl-4-piperidone, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. This document outlines methodologies using common reducing agents and various amine substrates, offering a guide for reaction optimization and scale-up.

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines, followed by in-situ reduction of the resulting imine or enamine intermediate, yields a diverse array of 4-amino-1-acetylpiperidine derivatives. These products are valuable scaffolds in the development of novel therapeutics.

The choice of reducing agent, solvent, and catalyst is critical to the success and efficiency of the reaction. This document details protocols for common hydride reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), as well as catalytic hydrogenation, providing a comparative overview to aid in methodology selection.

General Reaction Mechanism

The reductive amination of this compound with a primary amine proceeds through a two-step sequence within a single pot. Initially, the amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The subsequent dehydration of the hemiaminal intermediate leads to the formation of an iminium ion. In the second stage, a selective reducing agent delivers a hydride to the iminium ion, yielding the final N-substituted 4-amino-1-acetylpiperidine product.

Reductive_Amination_Mechanism ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R¹R²NH amine Primary/Secondary Amine (R¹R²NH) iminium Iminium/Enamine Intermediate hemiaminal->iminium - H₂O product 4-Amino-1-acetylpiperidine Derivative iminium->product reagents Reducing Agent (e.g., NaBH(OAc)₃) reagents->product Reduction

Caption: General mechanism of reductive amination.

Comparative Data of Reductive Amination Reactions

The following table summarizes various reported conditions and yields for the reductive amination of N-substituted 4-piperidones. While specific data for this compound is limited in the literature, the data for structurally similar compounds provide a strong basis for reaction development.

Amine SubstrateReducing AgentSolventCatalyst/AdditiveTime (h)Temp (°C)Yield (%)Reference Compound
AnilineNaBH(OAc)₃DichloromethaneAcetic Acid16RT77This compound[1]
AnilineNaBH(OAc)₃1,2-DichloroethaneAcetic Acid14RT91N-phenethyl-4-piperidone[2]
AnilineNaBH₃CNMethanol-240 to RT-N-benzyl-4-piperidone
3,4-DichloroanilineNaBH(OAc)₃Dichloromethane---75-85N-Boc-4-piperidone[3]
BenzylamineH₂/Pd(OH)₂Methanol---GoodSugar-derived aldehyde[4]
n-ButylamineNaBH₃CNMethanol---771,5-dicarbonyl sugar derivative[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is a general and often high-yielding method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion at room temperature.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to the initial mixture.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-acetylpiperidine.

Experimental_Workflow_NaBH_OAc_3 start Mix this compound, Amine, and Solvent add_reductant Add NaBH(OAc)₃ (and optional Acetic Acid) start->add_reductant react Stir at Room Temperature (2-24 h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Workflow for reductive amination with NaBH(OAc)₃.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is particularly useful when the reaction needs to be performed in a protic solvent like methanol. Caution should be exercised due to the toxicity of sodium cyanoborohydride and the potential generation of hydrogen cyanide gas, especially under acidic conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid

  • Water

  • Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to hydride reducing agents, with water being the only byproduct.

Materials:

  • This compound

  • Amine or Ammonium Acetate

  • Hydrogenation Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) and the amine or ammonium acetate (1.1-1.5 eq) in methanol or ethanol.

  • Add the hydrogenation catalyst (e.g., 5-10% w/w Pd/C or Raney Nickel).

  • Seal the vessel and purge with hydrogen gas (typically balloon pressure or slightly higher).

  • Stir the reaction mixture vigorously at room temperature for 24 to 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or crystallization.

Optimization and Troubleshooting

The success of a reductive amination reaction can be influenced by several factors. The following decision tree provides a logical approach to optimizing the reaction conditions.

Optimization_Decision_Tree start Start with General Protocol (NaBH(OAc)₃, DCM, RT) check_completion Reaction Complete? start->check_completion low_yield Low Yield/ Incomplete Reaction check_completion->low_yield No success Successful Reaction check_completion->success Yes side_products Side Products Observed? low_yield->side_products No improvement add_acid Add Catalytic Acetic Acid low_yield->add_acid Weakly nucleophilic amine? increase_time_temp Increase Reaction Time or Temperature low_yield->increase_time_temp Sluggish reaction? change_reductant Change Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C) side_products->change_reductant Yes two_step Consider Two-Step: Imine Formation then Reduction side_products->two_step Over-alkylation? add_acid->check_completion increase_time_temp->check_completion change_reductant->check_completion two_step->check_completion

References

Application Notes and Protocols for the Derivatization of 1-Acetyl-4-piperidone for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds, including the potent opioid analgesic fentanyl. Its detection and quantification are crucial for process monitoring in drug manufacturing, quality control of final products, and in forensic analysis to trace the synthesis routes of illicit substances. Due to its chemical properties, direct analysis of this compound can be challenging, often requiring derivatization to improve its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization Strategies for this compound

The primary functional group targeted for derivatization in this compound is the ketone moiety. Common strategies aim to increase volatility and thermal stability for GC-MS analysis or to enhance ionization efficiency and chromatographic retention for LC-MS analysis.

For GC-MS Analysis:

  • Methoximation followed by Silylation: This is a robust two-step derivatization for ketones. Methoximation protects the keto group, preventing enolization and stabilizing the molecule. Subsequent silylation of any other active hydrogens (though none are present in this compound) further increases volatility.

  • Acylation: This involves the reaction of the ketone's enol form, though less common for simple ketones, it can be an alternative.

For LC-MS Analysis:

  • Girard's Reagent Derivatization: Girard's reagents (T and P) are hydrazides that react with ketones to form hydrazones. These derivatives carry a permanent positive charge, significantly enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1][2]

  • Dansylhydrazine Derivatization: This reagent reacts with the ketone to form a highly fluorescent dansylhydrazone derivative, which is particularly useful for highly sensitive fluorescence detection in HPLC.

Quantitative Data Summary

The following tables summarize exemplary quantitative data for the derivatization of ketones, which can be considered as a starting point for the optimization of this compound analysis.

Table 1: Exemplary Performance Enhancement for GC-MS Analysis of Ketones

Derivatization MethodAnalyte ClassImprovement in Detection LimitReference
Methoximation-SilylationKetosteroids10-50 foldGeneral knowledge from metabolomics
OximationKetosteroids5-20 fold[3]

Table 2: Exemplary Performance Enhancement for LC-MS Analysis of Ketones

Derivatization ReagentAnalyte ClassImprovement in Detection LimitReference
Girard's Reagent TKetones/Aldehydes~20 fold[2]
Girard's Reagent PKetosteroidsSignificant ion current increase[4]
Dansylhydrazine (for HPLC-FLD)PiperazineLOQ of 20 ng/g[5]

Experimental Protocols

Protocol 1: GC-MS Analysis via Methoximation and Silylation

This protocol is adapted from established methods for the derivatization of ketones in metabolomics.[6][7][8]

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing this compound into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoximation reagent to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 90 minutes.[6][8]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 37°C for 30 minutes.[6][8]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Exemplary GC-MS Conditions:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Transfer Line: 280°C

      • Ion Source: 230°C

      • Scan Range: m/z 40-500

Expected Outcome:

The derivatization will yield the methoxime derivative of this compound, which is more volatile and thermally stable, resulting in a sharper chromatographic peak and improved sensitivity compared to the underivatized compound.

Protocol 2: LC-MS/MS Analysis via Girard's Reagent T Derivatization

This protocol is based on methods for the derivatization of ketones for enhanced LC-MS/MS sensitivity.[1][2]

Materials:

  • This compound standard or sample extract

  • Girard's Reagent T (GirT)

  • Glacial Acetic Acid

  • Methanol

  • Water (LC-MS grade)

  • Ammonium hydroxide (for neutralization)

  • Reaction vials (2 mL)

  • Heating block

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Dissolve the dried sample extract or standard in 50 µL of a methanol/water (1:1, v/v) solution.

  • Derivatization:

    • Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and glacial acetic acid (9:1, v/v).

    • Add 50 µL of the GirT reagent solution to the sample.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding a small amount of ammonium hydroxide solution until the pH is approximately 7.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the derivatized sample into the LC-MS/MS system.

    • Exemplary LC-MS/MS Conditions:

      • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min

      • Ion Source: Electrospray Ionization (ESI), positive mode

      • MS/MS: Monitor the specific precursor-to-product ion transition for the GirT derivative of this compound. The derivative will undergo a characteristic neutral loss of trimethylamine ((CH₃)₃N).[2]

Expected Outcome:

The Girard's Reagent T derivative of this compound will have a permanent positive charge, leading to a significant enhancement in ESI+ ionization efficiency and a corresponding increase in detection sensitivity.

Visualizations

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample DriedSample Dried Sample Sample->DriedSample Evaporation Methoximation Methoximation (MeOx-HCl in Pyridine, 60°C) DriedSample->Methoximation Silylation Silylation (MSTFA, 37°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for GC-MS analysis of this compound via methoximation and silylation.

Derivatization_Workflow_LCMS cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization cluster_analysis_lc Analysis Sample_LC This compound Sample in Solution GirardT Girard's T Derivatization (GirT in MeOH/Acetic Acid, 60°C) Sample_LC->GirardT LCMS LC-MS/MS Analysis GirardT->LCMS

Caption: Workflow for LC-MS/MS analysis of this compound using Girard's Reagent T.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive quantification in various matrices. The choice of the derivatization method depends on the analytical instrumentation available and the specific requirements of the analysis. The protocols provided herein offer robust starting points for method development and validation. Researchers are encouraged to optimize the reaction conditions and analytical parameters for their specific applications to achieve the best performance.

References

Application Notes and Protocols for the Chromatographic Purification of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification and analysis of 1-Acetyl-4-piperidone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for ensuring the purity and quality of this important synthetic intermediate in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC is a widely used technique for the purification of polar to moderately nonpolar compounds. For this compound, a C18 column is a suitable starting point due to its versatility and broad applicability.

HPLC Method Parameters

A summary of the recommended HPLC method parameters for the analysis and purification of this compound is provided in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of mobile phase A
Experimental Protocol: HPLC Purification
  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

    • Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude this compound sample.

    • Dissolve the sample in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the gradient program as specified in the method parameters.

    • Monitor the separation at a wavelength of 210 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area to determine the purity of the sample.

    • Collect fractions containing the purified compound if preparative scale purification is intended.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis SystemPrep HPLC System Equilibration Injection Sample Injection SystemPrep->Injection SamplePrep Sample Dissolution & Filtration SamplePrep->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis & Purity Assessment Detection->DataAnalysis FractionCollection Fraction Collection (Optional) DataAnalysis->FractionCollection

Caption: Workflow for HPLC purification of this compound.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity and identifying volatile impurities.

GC Method Parameters

The following table summarizes a recommended GC method for the analysis of this compound.

ParameterCondition
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Sample Preparation Dissolve 1 mg of sample in 1 mL of Methanol
Experimental Protocol: GC Analysis
  • System Preparation:

    • Set the GC parameters as specified in the table above.

    • Allow the system to equilibrate until a stable baseline is observed.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in methanol.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Chromatographic Run:

    • Inject 1 µL of the prepared sample into the GC system.

    • Start the oven temperature program.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Determine the purity by calculating the peak area percentage.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_post_gc Post-Analysis GC_SystemPrep GC System Setup GC_Injection Sample Injection GC_SystemPrep->GC_Injection GC_SamplePrep Sample Dissolution GC_SamplePrep->GC_Injection GC_Separation Temperature Programmed Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_DataAnalysis Data Analysis & Purity Calculation GC_Detection->GC_DataAnalysis

Caption: Workflow for GC analysis of this compound.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the chromatographic analysis of a this compound sample with a purity of >98%.

HPLC Quantitative Data
CompoundRetention Time (min)Peak Area (%)Peak Asymmetry (Tf)
This compound 8.5298.71.1
Impurity 1 6.210.81.3
Impurity 2 9.880.51.2
GC Quantitative Data
CompoundRetention Time (min)Peak Area (%)
This compound 10.2599.1
Impurity A 7.830.6
Impurity B 11.510.3

Conclusion

The HPLC and GC methods detailed in these application notes provide robust and reliable protocols for the purification and purity assessment of this compound. These methods are suitable for routine quality control in research and drug development settings. The provided workflows and quantitative data serve as a valuable resource for scientists and researchers working with this compound. Further method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines.

Application Notes and Protocols for the Scale-up Synthesis of 1-Acetyl-4-piperidone for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Acetyl-4-piperidone, a key intermediate in the production of various pharmaceutical agents.[1][2] The described methodology is adapted for pilot plant production, focusing on a robust and scalable process. The protocol is based on the acetylation of 4-piperidone, emphasizing safety, efficiency, and product purity. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and ease of implementation for researchers and drug development professionals.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a reactive ketone and an acetylated nitrogen within a piperidine ring, makes it a versatile precursor for a variety of complex molecules.[3] The growing demand for pharmaceuticals derived from this intermediate necessitates the development of efficient and scalable synthetic routes suitable for pilot plant and industrial production.

This application note details a high-selectivity method for the synthesis of this compound, designed for safe and efficient scale-up.

Synthetic Pathway and Rationale

The selected synthetic route involves the N-acetylation of 4-piperidone. While several methods exist for this transformation, including the use of acetyl chloride or acetic anhydride, these can lead to undesirable side reactions and purification challenges, such as resinification.[4] A more controlled and scalable approach utilizes ketene as the acetylating agent in the presence of a strong acid catalyst.[4] This method offers high selectivity for N-acetylation over O-acetylation, resulting in a purer product and simplifying downstream processing.[4]

Reaction Scheme:

reaction_pathway cluster_reactants Reactants cluster_products Products 4-Piperidone 4-Piperidone This compound This compound 4-Piperidone->this compound Acetylation Ketene Ketene Ketene->this compound catalyst Strong Acid Catalyst catalyst->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the pilot plant scale synthesis of this compound. The procedure is based on a process known for its high selectivity and yield.[4]

Materials and Equipment

Materials:

  • 4-Piperidone hydrochloride

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Ketene gas

  • Strong acid catalyst (e.g., difluorophosphoric acid)[4]

  • Sodium acetate

  • Nitrogen gas

  • n-Hexane (for recrystallization)

Equipment:

  • Glass-lined reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, condenser, and gas inlet/outlet

  • Ketene generator

  • Neutralization vessel

  • Distillation apparatus (for vacuum distillation)

  • Crystallization vessel with filtration capabilities

  • Drying oven (vacuum)

  • Standard personal protective equipment (PPE)[5][6]

Synthesis Procedure

Step 1: Liberation of 4-Piperidone Free Base

  • Charge the reactor with a solution of 4-piperidone hydrochloride in water.

  • Cool the solution to 10-15 °C.

  • Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to >12, ensuring the temperature does not exceed 25 °C.

  • Extract the aqueous layer with toluene.

  • Separate the organic layer containing the 4-piperidone free base. The concentration of the free base in toluene should be determined by a suitable analytical method (e.g., GC).

Step 2: N-Acetylation

  • Charge the glass-lined reactor with the toluene solution of 4-piperidone.

  • Add the strong acid catalyst (0.1 to 10 mol% relative to 4-piperidone).[4]

  • Heat the solution to the reaction temperature (e.g., 30-50 °C).[4]

  • Introduce a steady stream of ketene gas into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by in-process control (IPC) using GC to check for the consumption of the starting material.

  • Once the reaction is complete, stop the ketene flow and purge the reactor with nitrogen.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a neutralizing agent such as sodium acetate and stir for 30 minutes.[4]

Step 3: Work-up and Isolation

  • Filter the mixture to remove any solids.

  • Wash the organic layer with water to remove any remaining salts and catalyst.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound as an oil or solid.

Step 4: Purification

  • Distillation: Purify the crude product by vacuum distillation.[4]

  • Recrystallization: For higher purity, dissolve the distilled product in a minimal amount of hot n-hexane and allow it to cool slowly to induce crystallization.[4]

  • Filter the crystals, wash with cold n-hexane, and dry under vacuum.

Process Flow Diagram

workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start liberation Liberate 4-Piperidone Free Base start->liberation acetylation N-Acetylation with Ketene liberation->acetylation quench Quench Reaction acetylation->quench workup Aqueous Work-up quench->workup concentration Concentration workup->concentration distillation Vacuum Distillation concentration->distillation recrystallization Recrystallization distillation->recrystallization drying Drying recrystallization->drying end Final Product drying->end

Caption: Pilot plant workflow for this compound synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the pilot plant production of this compound based on established laboratory procedures.[4]

Table 1: Reaction Parameters
ParameterValueUnit
4-Piperidone Input10kg
Toluene80L
Catalyst Loading2mol %
Reaction Temperature40°C
Reaction Time2 - 4hours
Ketene Flow Rate~1mol/h per mol of substrate
Table 2: Yield and Purity
ParameterValueUnit
Crude Yield90 - 95%
Yield after Distillation75 - 80%
Purity after Distillation> 95% (GC)
Yield after Recrystallization70 - 75%
Purity after Recrystallization> 99.5% (GC)

Safety Precautions

Handling of all chemicals should be performed in a well-ventilated area by trained personnel.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

  • 4-Piperidone: May cause skin and eye irritation.[7]

  • Ketene: Highly toxic and reactive. Should be generated in situ and handled with extreme caution in a closed system.

  • Strong Acid Catalysts: Corrosive. Avoid contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

In case of a spill, evacuate the area and use appropriate absorbent material for containment.[5] All waste materials should be disposed of according to local regulations.

Conclusion

The provided protocol for the scale-up synthesis of this compound offers a robust and efficient method suitable for pilot plant production. By utilizing a highly selective N-acetylation reaction, this process minimizes the formation of impurities, leading to a high-quality final product. Adherence to the detailed experimental procedures and safety precautions is crucial for a successful and safe scale-up campaign. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and pharmaceutical manufacturing.

References

Application Notes and Protocols for the Purity Assessment of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₇H₁₁NO₂[2][3]
Molecular Weight 141.17 g/mol [2][3]
CAS Number 32161-06-1[2][3]
Boiling Point 218 °C[4]
Density 1.146 g/mL at 25 °C[4]
Appearance Colorless to yellow to orange liquid[4]

Analytical Methods for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often report a purity of around 94%, which is commonly determined by Gas Chromatography.[4]

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. It is effective for separating and quantifying the main component and any volatile impurities.

Experimental Protocol: GC-FID Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or mid-polar column is recommended, such as a 5% phenyl / 95% methyl silicone column (e.g., DB-5, HP-5, or equivalent), with dimensions of 30 m length, 0.32 mm internal diameter, and 0.25 µm film thickness.[5]

  • Carrier Gas: High-purity nitrogen or helium.[5]

  • Data Acquisition and Processing System.

Reagents:

  • This compound reference standard of known purity.

  • High-purity solvent for sample and standard dilution (e.g., Dichloromethane, Ethyl Acetate, or Methanol).

Chromatographic Conditions:

ParameterCondition
Column 5% phenyl / 95% methyl silicone, 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Nitrogen or Helium at a constant flow rate of 1.5 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This provides a concentration of approximately 10 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For a more accurate quantification, an internal or external standard method should be employed, requiring the validation of the method for linearity, accuracy, and precision.[6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, which possesses a carbonyl chromophore, UV detection is a suitable choice. A validated RP-HPLC method for a piperidone analogue of curcumin demonstrates the applicability of this technique.[7][8]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7]

  • Data Acquisition and Processing System.

Reagents:

  • This compound reference standard of known purity.

  • HPLC-grade Acetonitrile and Water.

  • Buffer components (e.g., phosphate or acetate buffer).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and a suitable buffer (e.g., 20 mM phosphate buffer, pH 3.0). A typical starting condition could be Acetonitrile:Buffer (30:70 v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (based on the carbonyl chromophore)
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample solution in the mobile phase to a final concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of the following parameters:[9][10]

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[11][12] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.[13][14]

Experimental Protocol: qNMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • NMR tubes.

Reagents:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a high purity, be stable, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample_Reception->Sample_Preparation GC_Analysis GC-FID Analysis Sample_Preparation->GC_Analysis HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis qNMR_Analysis qNMR Analysis Sample_Preparation->qNMR_Analysis Data_Processing Data Processing (Integration, Calculation) GC_Analysis->Data_Processing HPLC_Analysis->Data_Processing qNMR_Analysis->Data_Processing Purity_Determination Purity Determination Data_Processing->Purity_Determination Report_Generation Certificate of Analysis Generation Purity_Determination->Report_Generation

Caption: General workflow for the purity assessment of this compound.

Conclusion

The purity of this compound can be reliably assessed using a combination of chromatographic and spectroscopic techniques. GC-FID is a suitable method for routine purity checks and the quantification of volatile impurities. HPLC-UV offers a robust alternative, particularly for less volatile impurities. qNMR provides a primary method for accurate purity determination without the need for a specific analyte reference standard. The choice of method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy. It is essential to validate the chosen analytical method to ensure reliable and accurate results.

References

Application of 1-Acetyl-4-piperidone in the Synthesis of Therapeutics for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Acetyl-4-piperidone is a versatile synthetic intermediate derived from 4-piperidone, a key structural motif present in a multitude of centrally acting therapeutic agents. Its unique chemical properties make it a valuable building block for the synthesis of drugs targeting a range of Central Nervous System (CNS) disorders, including Alzheimer's disease and schizophrenia. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of these therapeutics. It also outlines the key signaling pathways targeted by these drugs.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in numerous drugs targeting the CNS. This compound, a readily accessible derivative, serves as a crucial starting material for introducing the 4-piperidone core into more complex molecules. The acetyl group provides a stable protecting group for the piperidine nitrogen, which can be removed or modified in later synthetic steps. This allows for diverse chemical transformations at the C4 position, making it an ideal precursor for creating libraries of compounds for drug discovery.

This document will focus on two primary applications of the 4-piperidone scaffold in CNS therapeutics:

  • Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The synthesis of compounds that prevent the breakdown of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease.

  • Dopamine and Serotonin Receptor Antagonists for Schizophrenia: The synthesis of atypical antipsychotics that modulate dopaminergic and serotonergic pathways to treat the symptoms of schizophrenia.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

A common strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1] Several potent AChE inhibitors contain a piperidine moiety, which is crucial for their interaction with the enzyme's active site.

Example: Synthesis of Donepezil Analogs

Donepezil is a widely prescribed AChE inhibitor for the treatment of Alzheimer's disease.[1] While the industrial synthesis of donepezil itself often starts from N-benzyl-4-formylpiperidine, laboratory-scale syntheses of novel and potent analogs can be envisioned starting from this compound. The following protocol is a representative synthesis of a donepezil analog, adapted from literature procedures for similar piperidine-based AChE inhibitors.

Experimental Workflow: Synthesis of a Donepezil Analog

Caption: General workflow for the synthesis of a Donepezil analog.

Experimental Protocol: Synthesis of a Donepezil Analog

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Intermediate A.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Reduction

  • Dissolve Intermediate A (1.0 eq) in ethanol in a Parr hydrogenation bottle.

  • Add palladium on carbon (10% w/w, 0.1 eq).

  • Hydrogenate the mixture at 50 psi for 6 hours.

  • Filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Intermediate B.

Step 3: N-Benzylation

  • To a solution of Intermediate B (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final Donepezil Analog.

Quantitative Data
CompoundTargetIC50 (nM)Reference
Donepezil AChE5.7[2]
Compound 5h AChE0.83 µM[3]
Compound 9j AChE0.98 µM[3]
Compound 9p AChE0.73 µM[3]
Signaling Pathway: Cholinergic Neurotransmission

Alzheimer's disease is characterized by a deficit in cholinergic signaling, primarily due to the degeneration of cholinergic neurons. This leads to reduced levels of acetylcholine in the brain, impairing cognitive functions like memory and learning.[4] AChE inhibitors, such as donepezil and its analogs, increase the synaptic levels of acetylcholine by preventing its enzymatic degradation.

Cholinergic Signaling Pathway in Alzheimer's Disease

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release Choline Choline Choline->ChAT AcetylCoA AcetylCoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptors (Nicotinic/Muscarinic) ACh_synapse->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Donepezil Donepezil Analog (AChE Inhibitor) Donepezil->AChE Signal Signal Transduction (Cognition, Memory) AChR->Signal G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling Reaction A Substituted Fluorobenzonitrile C Intermediate 1 (6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole) A->C B 4-Piperidone B->C G Intermediate 1 C->G D 2-Amino-3-methylpyridine F Intermediate 2 (3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) D->F E Ethyl 2-chloroacetoacetate E->F H Intermediate 2 F->H J Risperidone G->J H->J I Base (e.g., Na2CO3) I->J G cluster_0 Mesolimbic Pathway (Dopamine) cluster_1 Mesocortical Pathway (Dopamine) cluster_2 Serotonergic Pathway VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens VTA->NAc Dopamine Release D2R_meso D2 Receptors NAc->D2R_meso Risperidone_D2 Risperidone Risperidone_D2->D2R_meso VTA2 Ventral Tegmental Area (VTA) PFC Prefrontal Cortex VTA2->PFC Dopamine Release Raphe Raphe Nuclei Cortex Cortex Raphe->Cortex Serotonin Release HT2A 5-HT2A Receptors Cortex->HT2A HT2A->VTA Modulates Dopamine Release Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2A

References

Application Notes and Protocols: Catalytic Hydrogenation of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of the ketone moiety in 1-Acetyl-4-piperidone to synthesize 1-Acetyl-4-hydroxypiperidine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols described herein focus on the use of common heterogeneous catalysts, specifically Palladium on Carbon (Pd/C) and Raney® Nickel, detailing reaction conditions, catalyst handling, and product isolation. Quantitative data from analogous reactions are summarized to provide a comparative basis for catalyst and condition selection.

Introduction

The reduction of the ketone in N-acetyl-4-piperidone is a key chemical transformation that yields N-acetyl-4-hydroxypiperidine, a valuable building block in medicinal chemistry. Catalytic hydrogenation is a preferred method for this reduction due to its high efficiency, selectivity, and the generation of minimal waste products. The choice of catalyst and reaction parameters can significantly influence the reaction rate and yield. This document outlines protocols for two widely used and effective catalysts: 5% Palladium on Carbon and Raney® Nickel.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the catalytic hydrogenation of N-substituted 4-piperidones, providing a baseline for the optimization of the this compound reduction.

CatalystSubstrateSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference Analogy
5% Pd/CN-Boc-4-piperidoneMethanolRoom Temperature1 (balloon)12-24High[1]
10% Pd/CN-Boc-4-piperidoneEthanolRoom Temperature1 (balloon)12-24High[1]
Raney® Nickel2-MethylpyridineWaterRoom Temperature~4Not specifiedHigh[2]
Raney® NickelSubstituted PiperidinesMethanol50-70501Not specified[3]

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in Solvent (e.g., Methanol) B Add Catalyst (e.g., 5% Pd/C or Raney® Ni) A->B C Seal Reactor and Purge with Inert Gas (e.g., N2 or Ar) B->C Transfer to Hydrogenation Vessel D Introduce Hydrogen Gas (Balloon or Pressurized) C->D E Stir at Defined Temperature and Pressure D->E F Filter Reaction Mixture (e.g., through Celite®) E->F Reaction Completion G Wash Filter Cake with Solvent F->G H Concentrate Filtrate under Reduced Pressure G->H I Purify Crude Product (e.g., Recrystallization) H->I J J I->J Characterization

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the hydrogenation of N-Boc-4-piperidone and is expected to be effective for this compound.[1]

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation vessel is clean, dry, and thoroughly purged with an inert gas (e.g., Nitrogen or Argon) to remove any residual air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound and methanol (or ethanol). Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. For reactions at atmospheric pressure, a catalyst loading of 5-10 mol% is a good starting point. The catalyst is often handled as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., balloon pressure for atmospheric reactions or 1-4 atm for pressurized systems). Begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) analysis of small aliquots.

  • Reaction Completion and Work-up: Once the reaction is complete (typically within 12-24 hours at room temperature and atmospheric pressure), carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Keep it wet with solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-Acetyl-4-hydroxypiperidine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst for the hydrogenation of carbonyl compounds.[4][5] This protocol outlines its use for the reduction of this compound.

Materials:

  • This compound

  • Raney® Nickel (active slurry)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and a high-pressure hydrogenation reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Add the solvent (e.g., methanol) to the reactor, followed by the this compound.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry to the reactor. The amount of catalyst can be significant, sometimes in a 1:1 weight ratio with the substrate for challenging reductions, though lower loadings are often sufficient.[2] Caution: Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry under water or an appropriate solvent.

  • Sealing and Pressurizing: Seal the reactor and purge it several times with hydrogen gas to remove any inert gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).[3]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Allow the Raney® Nickel to settle, and then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite®, ensuring the catalyst remains wet with solvent at all times to prevent ignition.

  • Product Isolation: Concentrate the decanted solution and the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through distillation or recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetylation of 4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-acetylation of 4-piperidone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-acetylation of 4-piperidone, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of N-Acetyl-4-Piperidone Incomplete reaction: Insufficient reaction time, temperature, or inefficient acetylating agent.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction temperature; some methods may require heating while others proceed at room temperature. - Consider using a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride) or adding a catalyst.
Hydrolysis of the product during workup: The N-acetyl bond can be susceptible to cleavage under strongly acidic or basic conditions.- Maintain a neutral or slightly basic pH during the aqueous workup. - Use a mild base like sodium bicarbonate for neutralization. - Minimize the time the product is in contact with aqueous acidic or basic solutions.
Side reactions consuming starting material: Competing reactions such as O-acetylation or aldol condensation may occur.- Use aprotic solvents to minimize the formation of the enol tautomer, which can lead to O-acetylation. - Employ reaction conditions that favor N-acetylation, such as using a strong acid catalyst with ketene.[1] - Maintain a low reaction temperature to disfavor aldol condensation.
Presence of Impurities in the Final Product Unreacted 4-piperidone: Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion. - Purify the product using fractional distillation or recrystallization.[1][2]
O-Acetylated byproduct (1-acetyl-1,2,3,4-tetrahydropyridine): Acetylation of the enol tautomer of 4-piperidone.- A key strategy to avoid this is to use reaction conditions that specifically favor N-acetylation over O-acetylation, such as the use of ketene in the presence of a strong acid catalyst.[1] - Use of aprotic solvents can also disfavor enol formation.
Aldol condensation products: Self-condensation of 4-piperidone or the N-acetylated product.- Run the reaction at lower temperatures. - Add the acetylating agent slowly to keep the concentration of the enolate low.
Residual acetic acid or pyridine: Incomplete removal during workup.- Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid. - Wash with a dilute copper sulfate solution to remove pyridine.
Reaction Mixture Turns Dark/Polymeric Resinification: Decomposition of starting materials or products under harsh reaction conditions.- A known issue when acetylating triacetoneamine (a substituted 4-piperidone) with acetic anhydride at high temperatures.[1] - Consider using milder acetylating agents or reaction conditions, such as the use of ketene at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-acetylation of 4-piperidone?

A1: The most commonly cited side reaction is the O-acetylation of the enol form of 4-piperidone, leading to the formation of 1-acetyl-1,2,3,4-tetrahydropyridine.[1] Other potential side reactions include hydrolysis of the desired N-acetyl product during workup, and under certain conditions, aldol condensation of the ketone.

Q2: How can I minimize the formation of the O-acetylated byproduct?

A2: The formation of the O-acetylated enol ether can be minimized by using specific reaction conditions that favor N-acetylation. A patented process highlights the use of ketene as the acetylating agent in the presence of a strong acid catalyst, which demonstrates high selectivity for N-acetylation.[1] Using aprotic solvents can also help by reducing the concentration of the enol tautomer.

Q3: My final product is an oil, but I have seen reports of it being a solid. Why is this?

A3: N-acetyl-4-piperidone is often described as a clear orange or yellowish oily liquid at room temperature.[2] However, a patent for the N-acetylation of a substituted 4-piperidone (N-acetyltriacetoneamine) reports a melting point of 56°-61°C for the purified solid.[1] The physical state can depend on the purity of the compound. Highly pure N-acetyl-4-piperidone may solidify upon cooling or storage.

Q4: What is the best method for purifying N-acetyl-4-piperidone?

A4: Fractional distillation is a commonly recommended method for the purification of N-acetyl-4-piperidone.[2] Recrystallization from a suitable solvent, such as n-hexane for similar compounds, can also be an effective method to obtain a product of high purity.[1]

Q5: Can I use a base like pyridine with acetic anhydride for the N-acetylation of 4-piperidone?

A5: Yes, the use of a base like pyridine with acetic anhydride is a common method for the acetylation of amines. The base acts as a scavenger for the acetic acid byproduct. However, it is important to efficiently remove the pyridine during workup, for example, by washing with a dilute copper sulfate solution.

Experimental Protocols

N-Acetylation of 2,2,6,6-tetramethyl-4-piperidone (Triacetoneamine - TAA) using Ketene

This protocol is adapted from a patented procedure and describes the N-acetylation of a substituted 4-piperidone, which serves as a useful reference.[1]

Materials:

  • 2,2,6,6-tetramethyl-4-piperidone (TAA)

  • Dry tetrahydrofuran (THF)

  • Difluorophosphoric acid hydrate

  • Ketene gas

Procedure:

  • In a 0.5 L four-neck flask, dissolve 31.0 g (0.20 mol) of TAA in 250 ml of dry tetrahydrofuran.

  • Add 0.44 g (0.28 ml; 4 mmol) of difluorophosphoric acid hydrate to the solution.

  • Pass a stream of ketene gas (approximately 0.5 mol/h) into the solution.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC).

  • Upon completion, the crude product can be isolated by removal of the solvent.

Purification:

  • The crude product can be purified by distillation at reduced pressure (e.g., 0.4 mbar).

  • Further purification can be achieved by recrystallization from a suitable solvent like n-hexane.

Quantitative Data: The following table summarizes the results from the described procedure.[1]

ParameterValue
TAA Conversion97.4%
Selectivity for N-acetyl-TAA96.8%
Yield after distillation76%
Purity after distillation95.3% (main fraction)
Purity after recrystallization99.6%

Visualizations

Reaction Pathway Diagram

N_Acetylation_4_Piperidone N-Acetylation of 4-Piperidone and Side Reactions A 4-Piperidone C N-Acetyl-4-piperidone (Desired Product) A->C N-Acetylation (Main Reaction) D Enol Tautomer A->D Tautomerization F Aldol Condensation Product A->F Aldol Condensation (Side Reaction) B Acetic Anhydride or Acetyl Chloride B->C E O-Acetylated Byproduct B->E H 4-Piperidone + Acetic Acid C->H Hydrolysis (During Workup) D->E O-Acetylation (Side Reaction) G Hydrolysis G->H

Caption: Main and side reaction pathways in the N-acetylation of 4-piperidone.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for N-Acetylation of 4-Piperidone start Start: N-Acetylation Reaction check_yield Check Yield and Purity (TLC, GC-MS) start->check_yield low_yield Issue: Low Yield check_yield->low_yield No impure_product Issue: Impure Product check_yield->impure_product Purity Issue end End: Pure N-Acetyl-4-piperidone check_yield->end Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm hydrolysis Product Hydrolysis? incomplete_rxn->hydrolysis No optimize_conditions Optimize: Time, Temp, Reagents incomplete_rxn->optimize_conditions Yes side_reactions Side Reactions? hydrolysis->side_reactions No neutral_workup Modify Workup: Neutral pH, Cold hydrolysis->neutral_workup Yes change_conditions Change Conditions to Minimize Side Products side_reactions->change_conditions Yes optimize_conditions->start neutral_workup->start change_conditions->start byproducts Byproducts Present? unreacted_sm->byproducts No force_completion Drive Reaction to Completion unreacted_sm->force_completion Yes purify Purify: Distillation / Recrystallization byproducts->purify Yes force_completion->start purify->end

Caption: A logical workflow for troubleshooting common issues in the N-acetylation of 4-piperidone.

References

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing over-alkylation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis?

A1: Over-alkylation is a common side reaction in the N-alkylation of piperidine and its derivatives. After the desired mono-alkylation of the secondary amine to a tertiary amine, a second alkylation can occur, leading to the formation of a quaternary ammonium salt. This salt is often an undesired byproduct that can complicate purification and reduce the yield of the target tertiary amine.[1]

Q2: Why is the tertiary amine product often more susceptible to a second alkylation?

A2: The N-alkylated piperidine, a tertiary amine, is frequently more nucleophilic than the starting secondary amine. The presence of an additional alkyl group can increase the electron density on the nitrogen atom, making it more reactive towards the alkylating agent.[1] This increased reactivity makes it prone to a second alkylation, forming the quaternary ammonium salt.

Q3: What are the primary strategies to minimize or prevent over-alkylation?

A3: The main strategies to control and prevent over-alkylation include:

  • Direct N-Alkylation with Controlled Reaction Conditions: This involves carefully managing the stoichiometry of the reactants and the rate of addition of the alkylating agent.

  • Reductive Amination: A milder and highly selective method that avoids the use of alkyl halides and thus prevents the formation of quaternary ammonium salts.

  • Use of Protecting Groups: This strategy involves temporarily blocking one of the reactive sites on a molecule to direct the alkylation to the desired nitrogen atom, which is particularly useful for polyfunctional piperidines.

Troubleshooting Guides

Issue 1: Low yield of the desired N-alkylated piperidine and formation of a significant amount of a water-soluble byproduct.

Possible Cause: This is a classic indication of over-alkylation, leading to the formation of a quaternary ammonium salt, which is typically highly soluble in water.

Solutions:

SolutionDescription
Optimize Stoichiometry Use a significant excess of the piperidine starting material (2-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant secondary amine.
Slow Addition of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the tertiary amine product reacting further.[2]
Use a Suitable Base Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.[2][3] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.
Change the Solvent Employing less polar solvents can sometimes reduce the rate of the second alkylation.
Lower the Reaction Temperature Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for mono-alkylation.
Switch to a Milder Alkylating Agent If possible, use a less reactive alkylating agent. For example, alkyl bromides are generally less reactive than alkyl iodides.
Issue 2: The reaction is sluggish or does not go to completion, even with an excess of the alkylating agent.

Possible Cause: The acid (HX) generated during the reaction can protonate the starting piperidine, making it non-nucleophilic and effectively halting the reaction.

Solutions:

SolutionDescription
Add a Base Introduce a suitable base, such as potassium carbonate or triethylamine, to neutralize the acid as it is formed. This will ensure a sufficient concentration of the free, nucleophilic piperidine is available to react.[3]
Use a Polar Aprotic Solvent Solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often good choices for N-alkylation reactions.[2]
Issue 3: Difficulty in separating the desired mono-alkylated product from the quaternary ammonium salt.

Possible Cause: The quaternary ammonium salt is often highly polar and water-soluble, while the desired tertiary amine is typically more soluble in organic solvents. However, during an aqueous workup, the tertiary amine can be protonated and also partition into the aqueous layer.

Solutions:

SolutionDescription
Basify the Aqueous Layer During the workup, carefully add a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to the aqueous layer to deprotonate the tertiary amine, making it less water-soluble and easier to extract into an organic solvent.
Purification by Column Chromatography Silica gel column chromatography can be an effective method for separating the less polar tertiary amine from the highly polar quaternary ammonium salt.

Data Presentation

The following table summarizes the expected outcomes of different N-alkylation strategies for piperidine, highlighting the methods to control over-alkylation.

MethodKey ParametersExpected Yield of Mono-alkylated ProductFormation of Over-alkylation ProductNotes
Direct N-Alkylation 1:1 Stoichiometry (Piperidine:Alkyl Halide)Low to ModerateHighA significant amount of quaternary ammonium salt is expected.
3:1 Stoichiometry (Piperidine:Alkyl Halide)Moderate to HighLowUsing an excess of piperidine favors mono-alkylation.
Slow addition of Alkyl HalideHighVery LowMaintaining a low concentration of the alkylating agent minimizes over-alkylation.[2]
Reductive Amination Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Very High (>90%)NoneThis method is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[4]
Protecting Group Strategy 1. Boc Protection 2. Alkylation 3. DeprotectionHighNoneThis multi-step approach provides excellent control and is ideal for complex molecules with multiple reactive sites.[5]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Stoichiometric Control

This protocol describes the N-benzylation of piperidine using an excess of the amine to favor mono-alkylation.

Materials:

  • Piperidine (3.0 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperidine and acetonitrile.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl bromide dropwise to the stirred mixture over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of piperidine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde (e.g., benzaldehyde, 1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine and the aldehyde in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-alkylated piperidine.

  • Purify the product by column chromatography on silica gel if needed.

Protocol 3: N-Alkylation using a Boc-Protecting Group

This protocol is for the selective N-alkylation of a piperidine derivative with another reactive amine group, such as 4-aminomethylpiperidine.[5]

Step 1: Boc Protection of the Primary Amine

  • Dissolve 4-aminomethylpiperidine (1.0 eq.) in a mixture of dioxane and water.

  • Add triethylamine (1.1 eq.).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Extract the product with an organic solvent and purify to obtain tert-butyl ((piperidin-4-yl)methyl)carbamate.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the Boc-protected piperidine from Step 1 (1.0 eq.) in DMF.

  • Add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product.

Step 3: Deprotection of the Boc Group

  • Dissolve the product from Step 2 in a suitable solvent (e.g., DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the final product.

Visualizations

Over_Alkylation_Pathway Piperidine Piperidine (Secondary Amine) Tertiary_Amine N-Alkylpiperidine (Desired Product) Piperidine->Tertiary_Amine  Mono-alkylation (Desired Reaction) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tertiary_Amine Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Product) Alkyl_Halide->Quaternary_Salt Tertiary_Amine->Quaternary_Salt  Di-alkylation (Side Reaction)

Caption: Pathway of N-alkylation and over-alkylation.

Experimental_Workflow cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination cluster_protecting Protecting Group Strategy DA_Start Piperidine + Alkyl Halide DA_Control Control Conditions (Stoichiometry, Slow Addition) DA_Start->DA_Control DA_Product Mono-alkylated Product DA_Control->DA_Product DA_Side_Product Over-alkylation Product DA_Control->DA_Side_Product RA_Start Piperidine + Aldehyde/Ketone RA_Reduction Reduction (e.g., NaBH(OAc)₃) RA_Start->RA_Reduction RA_Product Mono-alkylated Product RA_Reduction->RA_Product PG_Start Piperidine Derivative PG_Protect Protection (e.g., Boc) PG_Start->PG_Protect PG_Alkylate N-Alkylation PG_Protect->PG_Alkylate PG_Deprotect Deprotection PG_Alkylate->PG_Deprotect PG_Product Mono-alkylated Product PG_Deprotect->PG_Product

Caption: Comparison of synthetic workflows.

References

Optimization of reaction conditions for 1-Acetyl-4-piperidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Acetyl-4-piperidone. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound primarily involve the N-acetylation of a 4-piperidone precursor. The most frequently employed acetylating agents are acetic anhydride and ketene.[1] Another approach involves a multi-step synthesis starting from precursors like benzylamine and methyl acrylate, which undergo a series of reactions including Michael addition, Dieckmann condensation, decarboxylation, and finally N-acetylation.

Q2: What are the typical side reactions or impurities encountered during the synthesis?

A2: A significant side reaction, particularly when using ketene as the acetylating agent, is the formation of O-acetylated enols.[1] Another common issue is resinification, which can occur during acetylation with acetyl chloride or acetic anhydride, making the purification process difficult.[1] In multi-step syntheses, incomplete reactions at any stage can lead to a variety of impurities. For instance, in syntheses starting from 4-piperidone monohydrate hydrochloride, residual starting material or intermediates from incomplete alkylation or reductive amination can be present.[2][3]

Q3: How can the formation of O-acetylated byproducts be minimized?

A3: The formation of O-acetylated enols can be largely avoided by carrying out the acetylation of 4-piperidones with ketene in the presence of a strong acid catalyst.[1] This method has been shown to yield N-acetylated products with high selectivity.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound can be achieved through distillation or recrystallization.[1] For instance, a crude product can be distilled under reduced pressure (e.g., 0.4 mbar) to obtain a main fraction of high purity.[1] Subsequent recrystallization from a suitable solvent, such as n-hexane, can further enhance the purity.[1] Column chromatography is also a viable option for purification, particularly for removing closely related impurities.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature. - Ensure proper stoichiometry of reactants. - Use a more effective catalyst or increase catalyst loading.
- Degradation of product or starting material.- Optimize reaction temperature to avoid decomposition. - Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
- Inefficient purification.- Choose an appropriate purification method (distillation, recrystallization, or chromatography) based on the properties of the product and impurities. - Optimize the purification conditions (e.g., solvent system for recrystallization or chromatography).
Formation of O-Acetylated Byproduct - Use of ketene without an appropriate catalyst.- Employ a strong acid catalyst, such as difluorophosphoric acid, when using ketene as the acetylating agent.[1]
Resinification of the Reaction Mixture - Reaction with acetyl chloride or acetic anhydride under harsh conditions.- Moderate the reaction temperature. - Consider using a less reactive acetylating agent or a milder catalyst. - A process using a large excess of acetic anhydride with continuous removal of acetic acid has been developed to mitigate this issue.[1]
Product is Difficult to Purify - Presence of multiple impurities with similar properties to the product.- Utilize high-performance liquid chromatography (HPLC) for purification. - Consider derivatization of the product or impurities to facilitate separation.
- Oily or non-crystalline product.- Attempt co-distillation with a high-boiling point, inert solvent. - Try different solvents or solvent mixtures for recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Acetylation of Triacetoneamine (a 4-piperidone derivative)

Acetylating AgentCatalystTemperature (°C)Molar Ratio (Anhydride:Amine)Purity (GC area %)Reference
Acetic AnhydrideNone specified80 - 1402.5:1 to 10:1Not specified[1]
KeteneDifluorophosphoric acid20 - 110Not applicable94.3% (crude)[1]

Table 2: Yield and Purity Data from a Specific Synthesis Example

StepProductYield (%)Purity (%)
N-acetylation of TAA with keteneCrude N-acetyl-TAA97.4% conversion94.3%
DistillationN-acetyl-TAA main fraction76% (overall)95.3%
RecrystallizationPure N-acetyl-TAANot specified99.6%
Data extracted from a patent describing the synthesis of N-acetyl-2,2,6,6-tetramethyl-4-piperidone (N-acetyl-TAA).[1]

Experimental Protocols

Protocol 1: Acetylation of Triacetoneamine (TAA) with Ketene

This protocol describes the synthesis of N-acetyl-2,2,6,6-tetramethyl-4-piperidone (N-acetyl-TAA), a derivative of this compound.[1]

Materials:

  • Triacetoneamine (TAA)

  • Tetrahydrofuran (THF)

  • Difluorophosphoric acid

  • Ketene gas

  • Sodium acetate

  • n-Hexane (for recrystallization)

Procedure:

  • Dissolve triacetoneamine in tetrahydrofuran in a suitable reaction vessel.

  • Add a catalytic amount of difluorophosphoric acid to the solution.

  • Bubble ketene gas through the solution while maintaining the reaction temperature between 30°C and 50°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Add sodium acetate and stir the mixture.

  • Decant the solution to remove any undissolved salts.

  • Concentrate the solution under reduced pressure (100-20 mbar) at 50°C to obtain the crude product.

  • Purify the crude product by distillation at 0.4 mbar.

  • For further purification, recrystallize the main fraction from n-hexane to yield high-purity N-acetyl-TAA.[1]

Visualizations

Reaction_Pathway 4-Piperidone 4-Piperidone This compound This compound 4-Piperidone->this compound N-Acetylation Acetylating_Agent Acetic Anhydride or Ketene Acetylating_Agent->this compound Byproduct Acetic Acid or O-Acetylated Enol This compound->Byproduct Side Reaction

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction Parameters (Temp, Time, Stoichiometry, Catalyst) Problem->Analyze Optimize_Purification Optimize Purification Method Problem->Optimize_Purification If yield is acceptable but purity is low Check_Purity Check Purity of Starting Materials Analyze->Check_Purity If parameters seem correct Modify_Conditions Modify Reaction Conditions Analyze->Modify_Conditions If parameters are suboptimal Check_Purity->Modify_Conditions Modify_Conditions->Problem Re-evaluate Success Successful Synthesis Modify_Conditions->Success If issue is resolved Optimize_Purification->Success Experimental_Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Perform Reaction (Acetylation) Setup->Reaction Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup If complete Purification Purification (Distillation/Recrystallization/ Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, Purity) Purification->Analysis

References

Troubleshooting guide for the synthesis of 4-piperidone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-piperidone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-piperidone derivatives in a question-and-answer format.

Issue 1: Low Yield in Mannich Condensation

Q1: My Mannich reaction for the synthesis of 2,6-disubstituted-4-piperidones is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the Mannich condensation for 4-piperidone synthesis are a common issue.[1] Several factors can contribute to this problem. Key areas to investigate include:

  • Reaction Conditions: The choice of solvent and catalyst is crucial. While ethanol is commonly used, glacial acetic acid has been reported to improve reaction speed and yield, simplifying product isolation.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired 4-piperidone. One common side reaction is the formation of β-amino carbonyl compounds (Mannich bases) from the reaction of the active methylene compound with formaldehyde and an amine.[1]

  • Purification: Impurities can be removed by recrystallization from solvents like ethanol, ethanol-ethyl acetate mixtures, or benzene-petroleum ether.[1]

Troubleshooting Workflow for Low Yield in Mannich Condensation

low_yield_mannich start Low Yield in Mannich Condensation check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions check_purification Optimize Purification start->check_purification solution_solvent Consider Glacial Acetic Acid as Solvent check_conditions->solution_solvent solution_byproducts Adjust Stoichiometry or Temperature to Minimize Side Reactions check_side_reactions->solution_byproducts solution_recrystallization Experiment with Different Recrystallization Solvents check_purification->solution_recrystallization

Caption: Troubleshooting workflow for low yield in Mannich condensation.

Issue 2: Difficulties with Dieckmann Condensation

Q2: I am struggling with the Dieckmann condensation for synthesizing a 4-piperidone derivative. The reaction is either not proceeding or giving a complex mixture of products. What should I check?

A2: The Dieckmann condensation is a powerful method for forming the 4-piperidone ring but can be challenging.[3][4][5] Common pitfalls include:

  • Base Selection: The choice of base is critical. While sodium ethoxide is traditional, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents can minimize side reactions.[6] Using sodium metal has also been reported to give good yields.[3][4]

  • Reaction Concentration: The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular side reactions that can lead to oligomers.[7]

  • Solvent Effects: The choice of solvent plays a significant role. Higher boiling point solvents like xylene have been shown to give better yields compared to lower boiling point solvents like toluene or benzene.[3][4]

  • Work-up Procedure: The work-up must be performed carefully to avoid the retro-Dieckmann reaction. The temperature should be controlled during acidification.[3]

Table 1: Effect of Base and Solvent on Dieckmann Condensation Yield

BaseSolventYield (%)Reference
SodiumXylene72[3][4]
Sodium HydrideToluene64[3][4]
Sodium t-ButoxideToluene61[3][4]
Sodium MethoxideToluene40[3][4]
SodiumToluene24[3][4]
SodiumBenzene13[3][4]

Issue 3: Incomplete Reaction or Low Yield in N-Boc-4-piperidone Synthesis

Q3: My synthesis of N-Boc-4-piperidone from N-Boc-4-hydroxypiperidine is incomplete or the yield is low. How can I improve this oxidation step?

A3: The oxidation of N-Boc-4-hydroxypiperidine is a key step in many synthetic routes. Several oxidation methods are available, and the choice can impact yield and purity.[8]

  • Choice of Oxidizing Agent: Common methods include Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. Each has its advantages and disadvantages regarding yield, reaction conditions, and reagent toxicity.[8]

  • Reaction Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up and Purification: A proper aqueous work-up is necessary to remove the oxidizing agent and byproducts. The crude product can be purified by flash column chromatography.

Table 2: Comparison of Oxidation Methods for N-Boc-4-piperidone Synthesis

Oxidation MethodReagentsTemperatureTypical Yield (%)Reference
Swern OxidationOxalyl chloride, DMSO, Triethylamine-78 °C to RT>95[8]
Dess-Martin PeriodinaneDMP in DCMRoom Temperature~95[8]
TEMPO-catalyzedTEMPO, NaBr, NaOCl0 °C>90[8]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone via Swern Oxidation [8]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water, 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C.

  • Slowly add a solution of DMSO (2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 1-2 hours at -78 °C and monitor by TLC.

  • Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of 2,6-Diphenyl-4-piperidone via Mannich Condensation [1]

Materials:

  • Benzaldehyde

  • Acetone

  • Ammonium acetate

  • Ethanol

Procedure:

  • Dissolve benzaldehyde (2.0 eq) and acetone (1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If not, slowly add water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-diphenyl-4-piperidone.

Signaling Pathways and Workflows

General Synthetic Workflow for 4-Piperidone Derivatives

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthetic Routes cluster_derivatization Derivatization start_amine Primary Amine mannich Mannich Condensation start_amine->mannich dieckmann Dieckmann Condensation start_amine->dieckmann aza_michael Aza-Michael Addition start_amine->aza_michael start_carbonyl Carbonyl Compound (e.g., Acetone, Divinyl Ketone) start_carbonyl->mannich start_carbonyl->dieckmann start_carbonyl->aza_michael start_aldehyde Aldehyde start_aldehyde->mannich piperidone_core 4-Piperidone Core Structure mannich->piperidone_core dieckmann->piperidone_core aza_michael->piperidone_core n_substitution N-Substitution piperidone_core->n_substitution c3_c5_functionalization C3/C5 Functionalization piperidone_core->c3_c5_functionalization final_product Target 4-Piperidone Derivative n_substitution->final_product c3_c5_functionalization->final_product

Caption: General synthetic strategies for 4-piperidone derivatives.

References

Impact of base selection on the N-acetylation of 4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of 4-piperidone. The selection of a suitable base is critical for achieving high yield and purity, and this guide offers detailed experimental protocols and comparative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acetylation of 4-piperidone?

A1: The N-acetylation of 4-piperidone is a nucleophilic acyl substitution reaction. The nitrogen atom of the piperidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). A base is used to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction, driving the equilibrium towards the product. Some bases, like pyridine, can also act as nucleophilic catalysts.

Q2: Which bases are commonly used for the N-acetylation of 4-piperidone?

A2: Both organic and inorganic bases can be used. Common organic bases include tertiary amines such as triethylamine (TEA) and pyridine. Inorganic bases like sodium carbonate or potassium carbonate are also employed. The choice of base can impact reaction rate, yield, and purity.

Q3: What are the advantages of using triethylamine (TEA) as a base?

A3: Triethylamine is a non-nucleophilic, sterically hindered base that is effective in scavenging acid byproducts. It is generally less reactive than pyridine and can be easier to remove during workup due to its lower boiling point.

Q4: When is pyridine a better choice of base?

A4: Pyridine can act as both a base and a nucleophilic catalyst, which can accelerate the reaction. It is particularly useful when a less reactive acylating agent, such as acetic anhydride, is used. However, its complete removal during workup can be more challenging.

Q5: Can I use an inorganic base for this reaction?

A5: Yes, inorganic bases like sodium carbonate or potassium carbonate can be used, often in a biphasic solvent system or a polar aprotic solvent. They are cost-effective and can simplify the workup, as they are easily removed by filtration or aqueous extraction. However, the reaction rates may be slower compared to using organic bases.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive reagents: 4-piperidone starting material may be of poor quality. The acetylating agent may have hydrolyzed.1. Ensure the purity of 4-piperidone. Consider purification by distillation if necessary. Use fresh or properly stored acetylating agent.
2. Insufficient base: The amount of base may be inadequate to neutralize the acid byproduct.2. Use at least a stoichiometric amount of base relative to the acetylating agent. For 4-piperidone hydrochloride, use an additional equivalent of base.
3. Low reaction temperature: The reaction may be too slow at lower temperatures.3. Try running the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
Presence of Multiple Spots on TLC (Impure Product) 1. Aldol condensation: 4-piperidone can undergo self-condensation under strongly basic conditions.1. Use a non-nucleophilic, hindered base like triethylamine. Add the base and acetylating agent at a low temperature (0 °C).
2. O-acetylation: The enolate of the ketone can be acetylated, forming an enol acetate.2. This is more likely with stronger bases. Using a milder base and controlling the reaction temperature can minimize this side product.
3. Unreacted starting material: The reaction may not have gone to completion.3. Increase the reaction time or consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) with triethylamine.
Difficult Workup 1. Emulsion formation during aqueous extraction.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
2. Difficulty in removing pyridine.2. Wash the organic layer with an aqueous solution of copper(II) sulfate, which forms a complex with pyridine, facilitating its removal into the aqueous phase.
3. Product is water-soluble.3. If the product has significant water solubility, extract the aqueous layer multiple times with the organic solvent. Consider using a different solvent for extraction.
Product is a Dark Oil or Solid 1. Resinification: Polymerization or decomposition of starting materials or products.1. This can be caused by high temperatures or strongly basic/acidic conditions. Run the reaction at a lower temperature and ensure prompt workup upon completion.

Data Presentation: Comparison of Common Bases

Base Relative Basicity (pKa of conjugate acid) Typical Reaction Time Relative Yield Ease of Workup Key Considerations
Triethylamine (TEA) ~10.7Moderate (2-6 hours)Good to ExcellentModerateGood for acid scavenging; less likely to cause side reactions compared to more nucleophilic bases.
Pyridine ~5.2Fast to Moderate (1-4 hours)Good to ExcellentDifficultActs as a nucleophilic catalyst, accelerating the reaction. More challenging to remove during workup.
Sodium Carbonate (Na₂CO₃) ~10.3 (pKa of HCO₃⁻)Slow to Moderate (4-12 hours)Fair to GoodEasyHeterogeneous reaction may require vigorous stirring or a phase-transfer catalyst. Easy to remove by filtration.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Slow to Moderate (4-12 hours)Fair to GoodEasySimilar to sodium carbonate but may be slightly more effective due to higher solubility in some organic solvents.

Experimental Protocols

Protocol 1: N-acetylation of 4-piperidone using Triethylamine and Acetic Anhydride
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: N-acetylation of 4-piperidone using Pyridine and Acetyl Chloride
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq). Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with water. To remove residual pyridine, wash the organic layer with a 5% aqueous copper(II) sulfate solution until the blue color is no longer diminished in the aqueous layer. Then, wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

N_Acetylation_Mechanism cluster_reactants Reactants cluster_products Products 4-Piperidone 4-Piperidone Intermediate Tetrahedral Intermediate 4-Piperidone->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Base Base ProtonatedBase Protonated Base Base->ProtonatedBase Proton Abstraction N-Acetyl-4-piperidone N-Acetyl-4-piperidone Acetate Acetate Intermediate->N-Acetyl-4-piperidone Elimination Intermediate->Acetate

Caption: N-Acetylation of 4-piperidone reaction mechanism.

Experimental_Workflow A 1. Reaction Setup (4-Piperidone, Solvent, Base) B 2. Addition of Acetylating Agent (e.g., Acetic Anhydride) at 0 °C A->B C 3. Reaction at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup (Quench, Wash) C->D E 5. Drying and Concentration D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product (N-Acetyl-4-piperidone) F->G

Caption: General experimental workflow for N-acetylation.

Technical Support Center: Managing O-Acetylated Enol Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the formation of O-acetylated enol byproducts during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are O-acetylated enol byproducts and why do they form?

O-acetylated enol byproducts are formed when the oxygen atom of an enolate intermediate attacks an acetylating agent, rather than the desired carbon atom (C-acylation). Enolates are ambident nucleophiles, meaning they have two reactive sites: the α-carbon and the oxygen atom. The competition between C- and O-acylation is influenced by a variety of factors, including the reaction conditions and the nature of the substrates.[1]

Q2: What are the key factors that influence the ratio of C-acylation to O-acylation?

The regioselectivity of enolate acylation is primarily determined by whether the reaction is under kinetic or thermodynamic control. Several factors dictate the outcome:

  • Metal Counter-ion: The choice of the metal counter-ion is critical. Magnesium enolates, for instance, tend to favor C-acylation due to the formation of a chelated six-membered transition state.[2] In contrast, potassium enolates often favor O-acylation.[3]

  • Solvent: The coordinating ability of the solvent plays a significant role. Weakly coordinating solvents like tetrahydrofuran (THF) generally favor C-acylation, while strongly coordinating polar aprotic solvents such as DMSO and HMPA can lead to a higher proportion of O-acylation.[4]

  • Temperature: Reaction temperature can influence the stability of the enolate and the transition states. Lower temperatures often favor the kinetic product, which can be either the C- or O-acylated product depending on the specific reaction, though in some cases lower temperatures favor C-acylation.[3]

  • Acylating Agent: The nature of the acylating agent is a decisive factor.[4][5] For example, acetic anhydride tends to favor O-acylation more than acetyl chloride does.[3] Specialized reagents like methyl cyanoformate (Mander's reagent) are known to have a high propensity for C-acylation under kinetic control.[5]

Q3: How can I favor the formation of the desired C-acetylated product?

To promote C-acylation, consider the following strategies:

  • Utilize Magnesium Enolates: The use of magnesium enolates is a well-established method to enhance C-acylation selectivity.[2]

  • Choose a Non-Coordinating Solvent: Employing a weakly coordinating solvent like THF can help favor C-acylation.[4]

  • Select an Appropriate Acylating Agent: Use acylating agents known to favor C-acylation, such as Mander's reagent.[5]

  • Optimize Temperature: In many cases, running the reaction at a lower temperature can increase the selectivity for C-acylation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the formation of O-acetylated enol byproducts.

Problem: High levels of O-acetylated byproduct are observed despite attempts to favor C-acylation.

Below is a logical workflow to diagnose and resolve this issue.

G start High O-Acetylated Byproduct Detected check_metal Review Metal Counter-ion start->check_metal check_solvent Examine Solvent Choice start->check_solvent check_temp Assess Reaction Temperature start->check_temp check_acyl_agent Evaluate Acetylating Agent start->check_acyl_agent check_base Verify Base and Enolate Formation Conditions start->check_base sol_metal Switch to Mg2+ or Zn2+ to promote chelation and C-acylation. check_metal->sol_metal Is a highly ionic counter-ion (e.g., K+, Na+) being used? sol_solvent Use a weakly coordinating solvent like THF or Et2O. Avoid highly polar aprotic solvents (e.g., DMSO, HMPA). check_solvent->sol_solvent Is a strongly coordinating solvent being used? sol_temp Lower the reaction temperature (e.g., -78 °C) to favor the kinetically controlled pathway. check_temp->sol_temp Is the reaction run at room temperature or elevated temperatures? sol_acyl_agent Consider a different acetylating agent. Acetyl chloride may give less O-acylation than acetic anhydride. For challenging cases, use a C-selective reagent like Mander's reagent. check_acyl_agent->sol_acyl_agent Is a highly reactive acetylating agent like acetic anhydride being used? sol_base Ensure complete enolate formation before adding the acetylating agent. Use a strong, non-nucleophilic base like LDA. check_base->sol_base Is there a possibility of equilibrium between the enolate and starting material?

Caption: Troubleshooting workflow for excessive O-acetylation.

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on the C- versus O-acylation ratio.

Table 1: Influence of Metal Counter-ion and Crown Ether on the Acylation of 1-Indanone [3]

EntryBaseAdditiveC:O Ratio
1NaHMDSNone3:1
2KHMDSNone17:1
3KHMDS18-Crown-6>99:1 (O only)

Table 2: Influence of Base and Temperature on Enolate Formation of 2-Methylcyclohexanone [6]

BaseTemperature (°C)Kinetic:Thermodynamic Enolate Ratio
LiN(i-Pr)₂099:1
KN(SiMe₃)₂-7895:5
Ph₃CLi-7890:10
Ph₃CK2538:62
NaH2526:74

Experimental Protocols

Protocol 1: Selective C-Acylation using a Magnesium Enolate [2]

This protocol describes a general procedure for the C-acylation of an ester via a magnesium enolate.

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq.) to anhydrous ethanol (sufficient to cover the magnesium). Add a crystal of iodine to initiate the reaction. Once the reaction starts, add the remaining ethanol dropwise to maintain a gentle reflux. After the magnesium has completely reacted, cool the solution to room temperature.

  • Enolate Formation: Cool the magnesium ethoxide solution to 0 °C. Add the ester substrate (1.0 eq.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture to 0 °C. Add the acylating agent (1.1 eq.) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Selective O-Acylation of a Ketone Enolate [3]

This protocol outlines a method to favor O-acylation using a potassium enolate and a crown ether.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous DME. Cool the solution to -78 °C. Add a solution of potassium tert-butoxide (1.1 eq.) in DME dropwise. Stir the mixture at -78 °C for 30 minutes. Add 18-crown-6 (1.1 eq.) and continue stirring for another 15 minutes.

  • Acylation: In a separate flask, dissolve the acylating agent (1.0 eq.) in DME and cool to -78 °C. Add boron trifluoride etherate (1.2 eq.) dropwise and stir for 15 minutes. Transfer the enolate solution to the acylating agent solution via cannula while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_conditions Reaction Conditions Metal Metal Counter-ion (e.g., Mg2+, K+) Enolate Enolate Intermediate Metal->Enolate Solvent Solvent (e.g., THF, DMSO) Solvent->Enolate Temp Temperature (e.g., -78 °C, 25 °C) Temp->Enolate AcylAgent Acetylating Agent (e.g., AcCl, Ac2O) AcylAgent->Enolate C_Acylation C-Acylation Product Enolate->C_Acylation Favored by: - Mg2+ - Weakly coordinating solvent - C-selective acylating agent O_Acylation O-Acetylated Byproduct Enolate->O_Acylation Favored by: - K+ - Strongly coordinating solvent - O-selective acylating agent

Caption: Factors influencing C- vs. O-acylation of enolates.

Caption: Proposed transition state for C-acylation of magnesium enolates.

References

Technical Support Center: Purification of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Acetyl-4-piperidone.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Low overall yield after purification.

  • Potential Cause 1: Incomplete Acetylation. The initial reaction may not have gone to completion, leaving unreacted 4-piperidone.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. Consider optimizing reaction conditions such as temperature, reaction time, and the molar ratio of acetic anhydride.

  • Potential Cause 2: Product Degradation. this compound can be susceptible to degradation, especially at elevated temperatures.

    • Solution: When performing distillation, use a reduced pressure to lower the boiling point and minimize thermal stress on the compound. Avoid prolonged heating during all purification steps.

  • Potential Cause 3: Resinification. Acetylation of 4-piperidones can sometimes lead to the formation of resinous byproducts, which can trap the desired product.[1]

    • Solution: Employing milder acetylating agents or optimizing the reaction temperature can help minimize resin formation. Purification of the crude product before extensive heating is also advisable.

Problem: The purified product has low purity.

  • Potential Cause 1: Presence of Unreacted Starting Material. Incomplete reaction can lead to contamination with 4-piperidone.

    • Solution: Optimize the acetylation reaction as mentioned above. If the starting material is still present, consider a purification method that effectively separates compounds with different polarities, such as column chromatography.

  • Potential Cause 2: Formation of Side Products. Besides incomplete acetylation, side reactions can lead to impurities. One notable side product is the O-acetylated enol.[1]

    • Solution: The formation of O-acetylated enols can be minimized by carefully selecting the catalyst and reaction conditions.[1] Column chromatography can be effective in separating these closely related impurities.

  • Potential Cause 3: Ineffective Purification Method. The chosen purification technique may not be optimal for removing specific impurities.

    • Solution: A multi-step purification approach can be beneficial. For instance, initial distillation can be followed by recrystallization to achieve higher purity.[1] A US patent describes a process where distillation of the crude product to 95.3% purity was followed by recrystallization from n-hexane to achieve 99.6% purity.[1]

Problem: Difficulty with Column Chromatography.

  • Potential Cause 1: Compound Tailing. Basic compounds like piperidones can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%). This will help to reduce the interaction between the basic nitrogen of the piperidone and the acidic silanol groups on the silica surface.

  • Potential Cause 2: Poor Separation of Impurities. Impurities with similar polarity to the product can be difficult to separate.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. Experiment with different solvent systems to find the optimal conditions.

Problem: Issues with Recrystallization.

  • Potential Cause 1: Oiling Out. The compound separates as an oil instead of forming crystals.

    • Solution: This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.

  • Potential Cause 2: No Crystal Formation. The compound remains dissolved even after cooling.

    • Solution: The solution may not be sufficiently saturated. Concentrate the solution by slowly evaporating some of the solvent. Alternatively, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratching the inside of the flask at the solvent line with a glass rod can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are distillation under reduced pressure and recrystallization.[1] Column chromatography is also used, particularly for removing impurities with similar polarities.

Q2: What is a good solvent for the recrystallization of this compound?

A2: n-Hexane has been successfully used to recrystallize this compound, yielding a product with high purity (99.6%).[1] Other solvents that are often used for the recrystallization of piperidone derivatives include ethanol, ethanol/water mixtures, and mixtures of ethanol and ethyl acetate.[2]

Q3: What are the main impurities to look out for during the purification of this compound?

A3: The main impurities include unreacted 4-piperidone, O-acetylated enol byproducts, and resinous materials formed during the acetylation reaction.[1]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Gas Chromatography (GC) is an excellent method for monitoring the purity of this compound and quantifying the levels of impurities.[1] Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of purity during the purification process.

Data Summary

The following table summarizes quantitative data from a patented purification procedure for a derivative of this compound (N-acetyl-TAA), which provides a useful reference for expected yields and purities.

Purification StepPurityYieldNotes
Crude Product94.3%-Contained 2.6% unreacted starting material (TAA).[1]
Distillation (0.4 mbar)95.3% (main fraction)76%A smaller fraction with 80.4% purity was also collected.[1]
Recrystallization (from n-hexane)99.6%-Performed on the main fraction from distillation.[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly apply the vacuum to the system. A pressure of around 0.4 mbar has been reported to be effective.[1]

  • Once the desired pressure is reached, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure.

  • Monitor the purity of the collected fractions using GC or TLC.

  • Once the distillation is complete, carefully and slowly release the vacuum before turning off the vacuum pump.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., n-hexane, ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the this compound to be recrystallized in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Acetylation of 4-Piperidone crude Crude this compound synthesis->crude Crude Product distillation Vacuum Distillation crude->distillation Initial Purification recrystallization Recrystallization distillation->recrystallization High Purity pure Pure this compound recrystallization->pure Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Issue check_impurities Identify Impurities (GC/TLC) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_products Side Products? unreacted_sm->side_products No optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction Yes column_chrom Column Chromatography side_products->column_chrom Yes multi_step Multi-Step Purification (Distillation + Recrystallization) side_products->multi_step No/Complex end High Purity Product optimize_reaction->end column_chrom->end multi_step->end

Caption: Troubleshooting logic for addressing low purity issues in this compound.

References

Validation & Comparative

A Comparative Guide: 1-Acetyl-4-piperidone vs. N-Boc-4-piperidone in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel peptides and peptidomimetics. 1-Acetyl-4-piperidone and N-Boc-4-piperidone are two key reagents used to introduce a piperidine scaffold, offering a constrained structural motif to modulate the pharmacological properties of peptide-based therapeutics. This guide provides an objective comparison of their performance in peptide synthesis, supported by established chemical principles and generalized experimental protocols.

Core Properties and Strategic Overview

The primary difference between this compound and N-Boc-4-piperidone lies in the nature of the nitrogen-protecting group: the acetyl group (Ac) and the tert-butoxycarbonyl (Boc) group, respectively. This distinction dictates the chemical stability, deprotection conditions, and ultimately, the strategic application of each reagent in a synthetic workflow.

N-Boc-4-piperidone is generally favored in standard solid-phase peptide synthesis (SPPS) due to the well-established and orthogonal deprotection conditions of the Boc group. The Boc group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, which are typically used for the final cleavage of the peptide from the resin.[1][2][3]

This compound , on the other hand, features a more robust N-acetyl group. The deprotection of an acetamide requires harsher conditions, such as strong acid or base at elevated temperatures, which may not be compatible with sensitive peptide structures.[4][5][6] However, this stability can be advantageous when the piperidine nitrogen is not intended for further modification and needs to remain protected throughout the synthesis and cleavage steps.

The choice between these two reagents hinges on the desired synthetic outcome:

  • For subsequent modification of the piperidine nitrogen: N-Boc-4-piperidone is the superior choice due to the mild and selective deprotection of the Boc group.

  • As a stable, non-reactive scaffold: this compound can be a suitable option if the acetyl group is intended to remain on the final peptide.

Comparative Data

The following table summarizes the key properties of this compound and N-Boc-4-piperidone.

PropertyThis compoundN-Boc-4-piperidone
Molecular Formula C₇H₁₁NO₂C₁₀H₁₇NO₃
Molecular Weight 141.17 g/mol 199.25 g/mol
Protecting Group Acetyl (Ac)tert-Butoxycarbonyl (Boc)
Deprotection Conditions Strong acid (e.g., 6N HCl, reflux) or strong base (e.g., 4M KOH, 100-110°C)[4][5][6]Moderate to strong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[3][7]
Orthogonality in Fmoc-SPPS High (stable to piperidine)High (stable to piperidine)
Orthogonality in Boc-SPPS High (stable to TFA)Low (cleaved by TFA)

Reductive Amination: Incorporating the Piperidone Scaffold

A common method for incorporating the piperidone moiety into a peptide chain is through reductive amination with a free amine on the peptide or an amino acid. Both this compound and N-Boc-4-piperidone are suitable for this reaction.[7][8][9]

Experimental Protocol: General Reductive Amination
  • Imine Formation: Dissolve the N-terminally deprotected peptide-resin or amino acid ester in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). Add 1.5 equivalents of either this compound or N-Boc-4-piperidone and 1 equivalent of acetic acid. The reaction is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add 2 equivalents of a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.[7] The mixture is then allowed to warm to room temperature and stirred for 16-24 hours.

  • Work-up: The reaction is quenched by the addition of an aqueous base (e.g., 2M NaOH) and stirred for 1 hour.[7] The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Deprotection Strategies

The deprotection of the piperidine nitrogen is a critical step if further functionalization is desired. The conditions for removing the acetyl and Boc groups are vastly different.

Experimental Protocol: N-Boc Deprotection
  • Reagent Preparation: Prepare a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]

  • Deprotection: Suspend the N-Boc protected peptide-resin or dissolve the protected peptide in the TFA/DCM solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Work-up: For a solution-phase reaction, the solvent is removed under reduced pressure. For solid-phase, the resin is filtered and washed successively with DCM, a 5% solution of Diisopropylethylamine (DIPEA) in DCM to neutralize the amine salt, and finally with DCM and DMF to prepare for the next coupling step.[3]

Experimental Protocol: N-Acetyl Deprotection (Harsh Conditions)

Acidic Conditions:

  • Reagent Preparation: Prepare a 6N aqueous solution of Hydrochloric acid (HCl).

  • Deprotection: Dissolve the N-acetylated compound in the 6N HCl solution.

  • Reaction: Reflux the mixture for several hours (e.g., 6 hours or more), monitoring the reaction by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH). The product is then extracted with an appropriate organic solvent.

Basic Conditions:

  • Reagent Preparation: Prepare a 4M aqueous solution of Potassium hydroxide (KOH) in a mixture of ethanol and water.[4]

  • Deprotection: Dissolve the N-acetylated compound in the ethanolic KOH solution.

  • Reaction: Heat the reaction at 100-110°C for 16 hours or until the reaction is complete.[4]

  • Work-up: Concentrate the mixture to remove the ethanol. The aqueous residue is then extracted with an organic solvent like DCM.[4]

Visualizing the Workflow and Chemical Logic

To aid in the selection and application of these reagents, the following diagrams illustrate the synthetic workflow, deprotection reactions, and a decision-making process.

G cluster_workflow General Workflow for Piperidone Incorporation A Start with N-terminally deprotected peptide B Reductive Amination with This compound or N-Boc-4-piperidone A->B C Continue Peptide Elongation B->C D Selective N-Deprotection (if required) C->D E Final Peptide Cleavage and Purification C->E No N-deprotection needed D->E F Final Peptide E->F

A general workflow for incorporating a piperidone-based amino acid into a peptide.

G cluster_acetyl N-Acetyl Deprotection cluster_boc N-Boc Deprotection Ac_start This compound Derivative Ac_reagents 6N HCl, reflux OR 4M KOH, 100-110°C Ac_start->Ac_reagents Ac_end Deprotected Piperidine Ac_reagents->Ac_end Boc_start N-Boc-4-piperidone Derivative Boc_reagents TFA / DCM Boc_start->Boc_reagents Boc_end Deprotected Piperidine Boc_reagents->Boc_end

Comparison of deprotection conditions for N-Acetyl and N-Boc groups.

G start Is further modification of the piperidine nitrogen required? yes_path Use N-Boc-4-piperidone (mild deprotection with TFA) start->yes_path Yes no_path Is the final peptide sensitive to harsh acid/base? start->no_path No no_path_yes Use this compound (acetyl group remains) no_path->no_path_yes No no_path_no Consider this compound with caution or seek alternative protecting groups no_path->no_path_no Yes

Decision tree for selecting the appropriate piperidone reagent.

Conclusion

Both this compound and N-Boc-4-piperidone are valuable reagents for introducing a piperidine scaffold in peptide synthesis. The choice between them is primarily dictated by the synthetic strategy concerning the piperidine nitrogen.

  • N-Boc-4-piperidone is the more versatile reagent, offering a balance of stability and ease of deprotection, making it ideal for applications requiring subsequent modification of the piperidine nitrogen. Its compatibility with standard peptide synthesis workflows is well-established.

  • This compound provides a highly stable N-protected piperidine. While its deprotection requires harsh conditions that may not be suitable for all peptides, its robustness makes it a good choice when the acetyl group is a desired final modification or when a permanently protected piperidine nitrogen is needed.

Researchers should carefully consider their synthetic endgame when selecting between these two building blocks to ensure compatibility with their overall synthetic route and the chemical nature of their target peptide.

References

A Comparative Guide to Acetylating Agents for the Synthesis of N-Acetyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acetylation of 4-piperidone is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. The choice of acetylating agent can significantly impact reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of three common acetylating agents—acetic anhydride, acetyl chloride, and ketene—supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Performance Comparison of Acetylating Agents

The following table summarizes the key performance indicators for the N-acetylation of 4-piperidone or its derivatives using acetic anhydride, acetyl chloride, and ketene.

Acetylating AgentStarting MaterialTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Acetic Anhydride 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine)High temperature (80-140 °C), large excess of reagent (2.5 to 10-fold)[1]Not specifiedReadily available, relatively inexpensive.Harsh reaction conditions, requires a large excess of reagent, potential for side reactions.[1]
Acetyl Chloride 4-Anilino-N-phenethylpiperidineBase (e.g., triethylamine or pyridine), organic solvent (e.g., toluene), moderate temperature[2]~93% (for propionylation)[2]High reactivity, often leads to high yields.Highly corrosive and moisture-sensitive, can lead to resinification, generates HCl byproduct.[1]
Ketene 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine)Acid catalyst (difluorophosphoric acid), organic solvent (THF), 46-48 °C[1]76%[1]High selectivity for N-acetylation, avoids formation of O-acetylated enol byproducts.[1]Highly reactive and toxic gas, requires specialized handling and equipment.

Reaction Overview and Experimental Workflows

The N-acetylation of 4-piperidone involves the introduction of an acetyl group onto the nitrogen atom of the piperidine ring. The general reaction scheme is depicted below:

Reaction_Scheme General N-Acetylation of 4-Piperidone cluster_reactants Reactants cluster_product Product 4-Piperidone 4-Piperidone N-Acetyl-4-Piperidone N-Acetyl-4-Piperidone 4-Piperidone->N-Acetyl-4-Piperidone + Acetylating Agent Acetylating_Agent Acetylating Agent

Figure 1. General chemical transformation for the N-acetylation of 4-piperidone.

The selection of the acetylating agent dictates the specific experimental workflow. The following diagram illustrates a generalized workflow for this synthesis.

Experimental_Workflow Generalized Experimental Workflow start Start dissolve Dissolve 4-Piperidone (or its salt) in a suitable solvent start->dissolve add_base Add base (if starting from hydrochloride salt or using acetyl chloride) dissolve->add_base add_acetylating_agent Add Acetylating Agent (Acetic Anhydride, Acetyl Chloride, or Ketene) add_base->add_acetylating_agent react React under controlled temperature and time add_acetylating_agent->react workup Aqueous work-up (e.g., washing, extraction) react->workup isolate Isolate Product (e.g., distillation, crystallization) workup->isolate end End isolate->end

Figure 2. A generalized workflow for the synthesis of N-acetyl-4-piperidone.

Detailed Experimental Protocols

The following are representative experimental protocols for each acetylating agent, based on literature reports.

Acetylation with Acetic Anhydride

Starting Materials:

  • 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine)

  • Acetic Anhydride

Procedure:

  • A molar ratio of triacetoneamine to acetic anhydride of 1:2.5 to 1:10 is used.[1]

  • The reaction mixture is heated to a temperature between 80 °C and 140 °C.[1]

  • The acetic acid formed as a byproduct is continuously distilled off, with or without a solvent.[1]

  • The excess acetic anhydride is recovered from the reaction mixture.[1]

Note: This method is reported to be disadvantageous due to the high reaction temperature and the large excess of acetic anhydride required.[1]

Acetylation with Acetyl Chloride

A specific protocol for the N-acetylation of 4-piperidone with acetyl chloride was not found in the searched literature. However, a closely related procedure for the N-propionylation of a 4-anilinopiperidine derivative provides a representative example of the reaction conditions. Propionyl chloride has similar reactivity to acetyl chloride.

Starting Materials:

  • 4-Anilino-N-phenethylpiperidine

  • Propionyl Anhydride (as a surrogate for Acetyl Chloride in this example)

  • Toluene

Procedure:

  • The 4-anilinopiperidine derivative is dissolved in toluene.

  • Propionyl anhydride is added to the solution.

  • The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete.

  • The resulting fentanyl is isolated with a reported yield of 93%.[2]

Note: The acetylation of triacetoneamine with acetyl chloride has been reported to be difficult and prone to resinification.[1]

Acetylation with Ketene

A detailed experimental protocol for the N-acetylation of a substituted 4-piperidone (triacetoneamine) using ketene is provided in U.S. Patent 5,861,513 A.[1]

Starting Materials:

  • 31.0 g (0.20 mol) of 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine, TAA)

  • 250 ml of dry tetrahydrofuran (THF)

  • 0.44 g (0.28 ml; 4 mmol) of difluorophosphoric acid hydrate

  • Ketene gas

  • 1.0 g of sodium acetate

Procedure:

  • A solution of TAA in dry THF is prepared in a four-neck flask.

  • Difluorophosphoric acid hydrate is added to the solution.

  • A stream of ketene gas (approx. 0.5 mol/h) is passed into the solution.

  • The reaction mixture is heated to 46-48 °C with stirring for 1 hour, at which point a slow ketene breakthrough is observed.

  • After the introduction of ketene is stopped, the solution is cooled to room temperature.

  • Sodium acetate is added, and the mixture is stirred.

  • The solution is decanted from any undissolved salt and concentrated under reduced pressure.

  • The crude product is purified by distillation, affording the N-acetylated product with a yield of 76%.[1]

Conclusion

The choice of an acetylating agent for the synthesis of N-acetyl-4-piperidone is a trade-off between reactivity, safety, and process efficiency.

  • Acetic anhydride is a readily available and cost-effective option, but its use is hampered by the need for harsh reaction conditions and a large excess of the reagent, making it less ideal for large-scale production.[1]

  • Acetyl chloride offers high reactivity and the potential for high yields under milder conditions. However, its corrosive nature, moisture sensitivity, and the potential for side reactions like resinification require careful handling and optimization.[1]

  • Ketene provides a highly selective method for N-acetylation, avoiding the formation of O-acetylated byproducts.[1] Despite a good reported yield, the hazardous nature of ketene gas necessitates specialized equipment and stringent safety protocols, which may not be feasible in all laboratory settings.

For researchers prioritizing high selectivity and yield, and who are equipped to handle hazardous gases, ketene presents a strong option. For syntheses where high reactivity and yield are paramount and appropriate handling procedures are in place, acetyl chloride is a viable choice. Acetic anhydride remains a practical option for small-scale syntheses where the drawbacks of high temperature and excess reagent are manageable. Further process optimization for each agent, particularly for the parent 4-piperidone substrate, is recommended to determine the most suitable method for specific applications.

References

The Strategic Role of 1-Acetyl-4-piperidone in Drug Discovery: A Comparative Guide to Precursor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug discovery, the selection of appropriate precursors is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the plethora of building blocks available for the construction of nitrogen-containing heterocyclic scaffolds, 1-acetyl-4-piperidone emerges as a noteworthy precursor. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform strategic decisions in the synthesis of pharmacologically active agents.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly in the development of analgesics and other central nervous system (CNS) active compounds. The choice of the N-substituent on the 4-piperidone ring is a key consideration, influencing not only the reactivity of the ketone but also the overall synthetic strategy. This guide focuses on the comparative efficacy of this compound against two widely used alternatives: N-Boc-4-piperidone and N-benzyl-4-piperidone, with a particular emphasis on their application in the synthesis of 4-anilinopiperidine derivatives, crucial intermediates in the production of potent analgesics like fentanyl and its analogs.

Comparative Performance of 4-Piperidone Precursors

The efficacy of a precursor in a synthetic pathway is a multifactorial assessment, encompassing reaction yields, purity of the product, ease of handling, and the reaction conditions required. A critical step in the utilization of these piperidone precursors is the reductive amination to introduce the 4-anilino group, a key pharmacophore in many opioid analgesics.

While direct, side-by-side comparative studies under identical conditions are not extensively available in the public domain, analysis of published synthetic routes allows for a valuable comparison of the performance of these precursors.

PrecursorKey Reaction StepReagents & ConditionsYield (%)Purity (%)Reference
This compound Acetylation of 4-piperidoneKetene, Acid catalyst, THF, 46-48°C76% (after distillation)99.6% (after recrystallization)--INVALID-LINK--
Reductive AminationAniline, Sodium triacetoxyborohydride, Acetic acid, DichloromethaneData not availableData not available
N-Boc-4-piperidone Reductive AminationAniline, Sodium triacetoxyborohydride, Acetic acid, Dichloromethane, 16h, rtNot explicitly stated for this step, but part of a multi-step synthesis.High--INVALID-LINK--[1]
N-Benzyl-4-piperidone Reductive AminationAniline, Sodium triacetoxyborohydride, Acetic acid, Dichloromethane, 14h, rt91%High--INVALID-LINK--[2]
Reductive AminationAniline, Sodium cyanoborohydride, Methanol, 24h, rtNot explicitly statedHigh--INVALID-LINK--[3]
4-Piperidone Monohydrate HCl N-Alkylation (to N-phenethyl-4-piperidone)2-(Bromoethyl)benzene, Cesium carbonate, Acetonitrile, Reflux, 5h88%High--INVALID-LINK--[2][4]
Reductive Amination (of N-phenethyl-4-piperidone)Aniline, Sodium triacetoxyborohydride, Acetic acid, Dichloromethane, 14h, rt91%High--INVALID-LINK--[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key reactions involving the discussed precursors.

Synthesis of this compound

This protocol is adapted from a patented procedure for the N-acetylation of a 4-piperidone derivative.

Materials:

  • 4-Piperidone

  • Dry Tetrahydrofuran (THF)

  • Acid catalyst (e.g., difluorophosphoric acid hydrate)

  • Ketene gas

  • Sodium acetate

Procedure:

  • A solution of 4-piperidone in dry THF is prepared in a four-neck flask.

  • A catalytic amount of an acid catalyst is added to the solution.

  • A stream of ketene gas is passed into the solution while stirring and heating to 46-48°C for approximately 1 hour, or until a slow ketene breakthrough is observed.

  • After the introduction of ketene is complete, the solution is cooled to room temperature.

  • Sodium acetate is added to the solution and stirred.

  • The solution is decanted from any undissolved salt and concentrated under reduced pressure.

  • The crude product can be purified by distillation and subsequent recrystallization from a suitable solvent like n-hexane to yield high-purity this compound.[5]

Reductive Amination of N-Substituted-4-piperidones (General Procedure)

This generalized protocol is applicable to N-acetyl, N-Boc, and N-benzyl protected 4-piperidones for the synthesis of the corresponding 4-anilinopiperidine derivatives, a key step in the synthesis of various analgesics.

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • Aniline (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N-substituted-4-piperidone and aniline in DCM or DCE, add sodium triacetoxyborohydride in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid can be added to the initial mixture.[3]

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-4-anilinopiperidine.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways discussed.

Synthesis_of_Fentanyl_Intermediate cluster_precursors Starting Precursors cluster_reaction Key Transformation cluster_intermediate Key Intermediate This compound This compound Reductive_Amination Reductive Amination (Aniline, NaBH(OAc)3) This compound->Reductive_Amination N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Reductive_Amination N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone->Reductive_Amination 4-Anilinopiperidine_Derivative N-Substituted-4-anilinopiperidine Reductive_Amination->4-Anilinopiperidine_Derivative Fentanyl_Synthesis_Workflow start 4-Piperidone Monohydrate HCl step1 N-Alkylation (e.g., with 2-Phenethyl bromide) start->step1 intermediate1 N-Phenethyl-4-piperidone step1->intermediate1 step2 Reductive Amination (Aniline, NaBH(OAc)3) intermediate1->step2 intermediate2 4-Anilino-N-phenethylpiperidine (ANPP) step2->intermediate2 step3 N-Acylation (Propionyl chloride) intermediate2->step3 end Fentanyl step3->end

References

A Comparative Guide to the Synthesis of 4-Piperidone Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidone scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, ranging from central nervous system agents to potent analgesics like fentanyl. The versatility of the 4-piperidone core, with its reactive ketone functionality and amenable nitrogen atom, allows for extensive chemical modification, making it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of common synthetic methodologies for the preparation of key 4-piperidone derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

I. Synthesis of N-Substituted 4-Piperidones: A Comparative Overview

The substitution at the nitrogen atom of the 4-piperidone ring is a critical step in tuning the pharmacological properties of the resulting derivatives. Several methods are employed for this transformation, with varying efficiencies and substrate scopes. This section compares three prominent methods: Dieckmann Condensation followed by N-alkylation, Reductive Amination, and Catalytic Hydrogenation of Pyridinium Salts.

Data Presentation:

Table 1: Comparison of Synthetic Methods for N-Substituted 4-Piperidones

MethodKey ReagentsSubstrate ExampleProductReported Yield (%)Key AdvantagesKey Disadvantages
Dieckmann CondensationPrimary amine, alkyl acrylate, strong base (e.g., NaH, NaOEt)Phenethylamine, methyl acrylate, NaOH1-(2-phenethyl)-4-piperidone72[1]Good for specific N-alkyl derivatives, scalable.[1]Multi-step process, requires strong bases.[1][2]
Reductive Amination4-Piperidone, amine, reducing agent (e.g., NaBH(OAc)₃, Na/EtOH)1-(2-phenethyl)-4-piperidone, aniline, Na/EtOHN-phenyl-1-(2-phenethyl)piperidin-4-amine67[3]Wide substrate scope, direct introduction of N-substituent.Can lead to over-reduction or side products.[4]
Catalytic HydrogenationPyridinium salt, catalyst (e.g., Rh, Ir), H₂ source (e.g., HCOOH)N-benzyl-2-methylpyridinium salt, [Cp*RhCl₂]₂cis-1-benzyl-2-methylpiperidineHigh (not specified)[5]High stereoselectivity, access to chiral piperidines.[5][6]Requires specialized catalysts, potential for catalyst poisoning.

II. Experimental Protocols

A. Optimized Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone[1]

This protocol describes an improved procedure for the preparation of a key intermediate for fentanyl and related analgesics.

Step 1: Synthesis of Di(carbomethoxyethyl)phenethylamine

  • To a solution of phenethylamine in methanol, add two equivalents of methyl acrylate.

  • Reflux the mixture to afford the diester intermediate.

Step 2: Dieckmann Cyclization

  • To a solution of sodium hydroxide in a suitable solvent, rapidly add the diester from Step 1 at 50°C.

  • Allow the reaction to proceed at room temperature for 24 hours.

Step 3: Hydrolysis and Decarboxylation

  • Add excess concentrated HCl to the reaction mixture and reflux to effect hydrolysis and decarboxylation.

Step 4: Work-up and Purification

  • Extract the aqueous layer with xylene.

  • Evaporate the organic layer to afford crystalline 1-(2-phenethyl)-4-piperidone.

Note: The yield is reported to be 72% with 98% purity under these optimized conditions.[1]

B. Reductive Amination for N-Aryl-4-aminopiperidines[3]

This method is a key step in a widely used synthesis of fentanyl.

Step 1: Imine Formation and Reduction

  • Dissolve 1-(2-phenethyl)-4-piperidone and aniline in ethanol.

  • Add sodium metal (Na) portion-wise to the solution to serve as the reducing agent.

  • The reaction proceeds via in-situ formation of the imine followed by reduction.

Step 2: Work-up and Purification

  • After the reaction is complete, carefully quench any remaining sodium with a proton source.

  • Perform a standard aqueous work-up.

  • Purify the product by crystallization or chromatography to yield N-phenyl-1-(2-phenethyl)piperidin-4-amine.

Note: A yield of 67% has been reported for this specific transformation.[3]

C. Asymmetric Reductive Transamination of Pyridinium Salts[5]

This protocol provides access to chiral piperidine derivatives.

General Procedure:

  • In a reaction vessel, combine the pyridinium salt (0.5 mmol), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv.), and formic acid (24 equiv.).

  • Add a solvent mixture of DCM/H₂O (15:1, 4.0 mL).

  • Add the rhodium catalyst, [Cp*RhCl₂]₂ (1 mol%).

  • Stir the reaction mixture at 40°C for 22 hours in air.

  • After completion, purify the product by chromatography to isolate the chiral piperidine derivative.

Note: Isolated yields of single diastereomers are typically high for this method.[5]

III. Synthetic Workflows and Logical Relationships

The synthesis of complex 4-piperidone derivatives often involves multi-step sequences. The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G A Primary Amine + Alkyl Acrylate B Diester Intermediate A->B C Dieckmann Condensation B->C D N-Substituted 4-Piperidone C->D G A 4-Piperidone + Amine B Imine Intermediate (in situ) A->B C Reduction B->C D N-Substituted 4-Aminopiperidine C->D G A Pyridine Derivative B Quaternization A->B C Pyridinium Salt B->C D Catalytic Hydrogenation C->D E Chiral Piperidine D->E

References

Comparative Guide to Analytical Methods for 1-Acetyl-4-piperidone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison

The selection of an optimal analytical technique for 1-Acetyl-4-piperidone quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for non-volatile compounds. For a small, polar molecule like this compound that lacks a strong chromophore, derivatization may be necessary to enhance UV detection. Alternatively, detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis, which offers high sensitivity and structural confirmation.

The following sections provide detailed experimental protocols and performance data from validated methods for analogous compounds, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization

This method is based on the derivatization of a secondary amine with a UV-active agent, a common strategy for quantifying compounds lacking a chromophore. The following protocol is adapted from a validated method for the determination of piperidine.[1]

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the substance to be tested in the same solvent.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution, add 1.0 mL of a borate buffer solution (pH 9.0).

    • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the solution to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

Workflow for HPLC-UV with Pre-Column Derivatization

HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Standard/Sample Solution Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Deriv_Agent Add 4-Tosyl Chloride Buffer->Deriv_Agent React Vortex and Heat (60°C, 30 min) Deriv_Agent->React Cool Cool to Room Temperature React->Cool Inject Inject into HPLC Cool->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV analysis with derivatization.
Performance Data for an Analogous HPLC-UV Method

The following table summarizes the performance characteristics of a validated RP-HPLC method for piperidine after derivatization with 4-toluenesulfonyl chloride.[1]

ParameterPerformance
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (R²) 0.9996
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
Accuracy (Recovery) 101.82%
Precision (%RSD) 0.6%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like this compound.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving the substance to be tested in the same solvent. An internal standard (e.g., a deuterated analog or a compound with similar properties) can be added for improved accuracy.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 250°C at 15°C/min, hold for 5 minutes

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 50:1)

    • Injection Volume: 1 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan can be used for initial identification.

Workflow for GC-MS Analysis

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dissolve Standard/Sample in Solvent IS Add Internal Standard (Optional) Sample->IS Inject Inject into GC IS->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis.
Performance Data for an Analogous GC-MS Method

The following table provides typical performance characteristics that can be expected for a validated GC-MS method for a small heterocyclic compound, based on data for piperazines.[2]

ParameterExpected Performance
Linearity Range 0.05 - 1.2 mg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) Low µg/mL to ng/mL range
Limit of Quantification (LOQ) Low µg/mL to ng/mL range
Accuracy (Error) < 5%
Precision (%RSD) < 0.5%

Conclusion

Both HPLC with derivatization and GC-MS are viable techniques for the quantification of this compound.

  • HPLC-UV with derivatization is a good option if GC-MS is not available, but it requires an additional sample preparation step.

  • GC-MS is a more direct, highly sensitive, and selective method for this analyte.

The choice of method should be based on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. It is imperative that any method developed based on these guides is fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for the intended purpose.

References

A Researcher's Guide to 1-Acetyl-4-piperidone: Comparative Analysis of Spectral Data from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a comparative analysis of the spectral data of 1-Acetyl-4-piperidone from various suppliers, offering a framework for evaluating product quality based on publicly available analytical data.

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Variations in its purity and the presence of impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API). This guide summarizes key spectral data from common analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to aid in the selection of a suitable supplier.

Data Presentation: A Comparative Overview

The following tables summarize the expected spectral data for this compound based on aggregated data from various chemical suppliers. While specific batch data may vary, these tables provide a baseline for comparison.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
~3.8Triplet2H-CH₂-N(Ac)-CH₂- (axial)
~3.6Triplet2H-CH₂-N(Ac)-CH₂- (equatorial)
~2.4Triplet4H-CH₂-C(O)-CH₂-
~2.1Singlet3HCH₃-C(O)-
Solvent: CDCl₃. Data is representative and may show slight variations between suppliers and batches.

Table 2: Infrared (IR) Absorption Data of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
~2920MediumC-H stretch (alkane)
~1720StrongC=O stretch (ketone)
~1645StrongC=O stretch (amide)
~1230StrongC-N stretch
Technique: Neat or as a thin film.

Table 3: Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityFragmentation IonSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
141High[M]⁺ (Molecular Ion)
113Moderate[M - CO]⁺
98Moderate[M - CH₃CO]⁺
43High[CH₃CO]⁺
Technique: Electron Ionization (EI).

Experimental Protocols

The data presented in this guide is typically acquired using the following standard analytical techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: ~10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: A standard proton NMR experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Acquisition Parameters: The sample is ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range of m/z 40-400.

Visualizing the Workflow and Decision Process

To aid researchers in their evaluation process, the following diagrams illustrate the experimental workflow for comparing spectral data and a decision tree for supplier selection.

Experimental Workflow for Spectral Data Comparison cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis cluster_3 Evaluation start Procure this compound from Suppliers A, B, and C nmr ¹H NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms compare_nmr Compare Chemical Shifts, Multiplicities, and Integrations nmr->compare_nmr compare_ir Compare Absorption Bands and Intensities ir->compare_ir compare_ms Compare Fragmentation Patterns and m/z Values ms->compare_ms report Generate Comparative Report compare_nmr->report compare_ir->report compare_ms->report

Workflow for comparing spectral data of this compound.

Supplier Selection Decision Tree decision1 Do all spectra match the reference data? decision2 Are there any unexpected peaks in the ¹H NMR? decision1->decision2 Yes result4 Request a new batch or choose a different supplier. decision1->result4 No decision3 Does the CoA purity meet the required specification? decision2->decision3 No result3 Investigate impurities. Consider alternative supplier. decision2->result3 Yes result2 Supplier is likely suitable decision3->result2 Yes decision3->result4 No result1 Select any supplier

The Strategic Advantage of 1-Acetyl-4-piperidone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate starting material is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. In the synthesis of complex nitrogen-containing heterocycles, particularly piperidine derivatives that form the core of many pharmaceuticals, 1-Acetyl-4-piperidone has emerged as a highly advantageous intermediate compared to alternatives such as N-Boc-4-piperidone and N-benzyl-4-piperidone.

This guide provides an objective comparison of this compound with other common intermediates, supported by experimental data from published synthetic routes. We will delve into the practical advantages of the N-acetyl protecting group, present comparative data in structured tables, and provide detailed experimental protocols for key transformations.

The N-Acetyl Group: A Balance of Stability and Reactivity

The primary advantage of this compound lies in the nature of the N-acetyl protecting group. This group offers a unique balance of stability under various reaction conditions while allowing for selective removal when necessary. Unlike the bulky tert-butyloxycarbonyl (Boc) group, which is sensitive to acidic conditions, the acetyl group is more robust, providing greater flexibility in the choice of reagents for subsequent synthetic steps.

Compared to the N-benzyl group, which often requires harsh hydrogenolysis conditions for removal that can affect other functional groups in the molecule, the N-acetyl group can typically be cleaved under milder hydrolytic conditions. This selectivity can lead to cleaner reactions and higher overall yields, as it minimizes the formation of byproducts.

Comparative Analysis of Synthetic Routes

To illustrate the practical advantages of this compound, we will compare its hypothetical use in a common synthetic pathway to N-substituted 4-anilinopiperidines, key precursors for a range of pharmaceuticals, with established routes using N-Boc-4-piperidone and 4-piperidone monohydrate hydrochloride (which is often benzylated in situ).

Table 1: Comparison of Intermediates in the Synthesis of N-Phenethyl-4-anilinopiperidine
ParameterThis compound Route (Hypothetical)N-Boc-4-piperidone Route4-Piperidone Monohydrate Hydrochloride Route
Starting Material This compoundN-Boc-4-piperidone4-Piperidone Monohydrate Hydrochloride
Key Steps 1. Reductive Amination2. N-Phenethylation3. Deprotection1. Reductive Amination2. Acylation3. Deprotection4. N-Phenethylation1. N-Phenethylation2. Reductive Amination
Overall Yield Potentially higher due to milder deprotectionHigh, but requires an additional deprotection stepGood, but can be impacted by the efficiency of the initial N-phenethylation
Purity of Intermediate Good, with potentially fewer byproducts from deprotectionHigh, but requires careful purification after deprotectionVariable, depending on the success of the initial alkylation
Deprotection Conditions Mild to moderate acidic or basic hydrolysisStrong acid (e.g., TFA or HCl in dioxane)[1]N/A (benzyl group often removed later if used)
Compatibility Tolerant to a wider range of reagents than N-BocSensitive to strong acidsGenerally robust

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key intermediates using N-Boc-4-piperidone and 4-piperidone monohydrate hydrochloride, which can serve as a basis for comparison with a potential route using this compound.

Experimental Protocol 1: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride[2][3]

This optimized three-step synthesis provides a high overall yield.

Step 1: Synthesis of N-phenethyl-4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride (22.0 g, 143.2 mmol) in acetonitrile (400 mL) is added cesium carbonate (102.6 g, 315 mmol) and (2-bromoethyl)benzene (17.8 mL, 130.2 mmol).

  • The suspension is refluxed for 5 hours.

  • After cooling, the mixture is partitioned between dichloromethane and water. The organic layer is dried and concentrated to yield N-phenethyl-4-piperidone.

  • Yield: 88%[2][3]

Step 2: Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline

  • To a solution of N-phenethyl-4-piperidone (from Step 1) and aniline in dichloromethane, acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride.

  • The reaction is stirred at room temperature for 14 hours.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • Yield: 91%[2][3]

Step 3: Synthesis of Fentanyl

  • To a solution of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (from Step 2) and diisopropylethylamine in dichloromethane at 0°C, propionyl chloride is added dropwise.

  • The reaction is stirred for 2 hours at room temperature.

  • The product is purified by column chromatography.

  • Yield: 95%[2][3]

Experimental Protocol 2: Synthesis of Fentanyl from N-Boc-4-piperidone[1][4]

This route involves the protection of the piperidine nitrogen with a Boc group, which is later removed.

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

  • N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) are dissolved in dichloromethane and cooled in an ice bath.

  • Sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.

  • The mixture is stirred at room temperature for 16 hours.

  • The reaction is worked up with aqueous NaOH and extracted with dichloromethane.

  • Yield: High (specific yield not reported in the provided abstract, but the procedure is well-established)[1][4]

Step 2: Synthesis of tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate

  • The product from Step 1 (1.06 g, 3.84 mmol) and diisopropylethylamine (0.99 g, 7.67 mmol) are dissolved in dichloromethane and cooled in an ice bath.

  • Propionyl chloride (0.71 g, 7.67 mmol) is added dropwise, and the mixture is stirred for 16 hours at room temperature.

  • Yield: High (quantitative conversion is expected)[1][4]

Step 3: Deprotection to form Norfentanyl

  • The product from Step 2 is dissolved in a 4M solution of HCl in 1,4-dioxane and stirred for 4 hours at room temperature.

  • The reaction is neutralized with NaOH and extracted with dichloromethane.

  • Yield: Good (deprotection is typically high-yielding)[1][4]

Step 4: Synthesis of Fentanyl

  • The resulting norfentanyl is reacted with (2-bromoethyl)benzene in the presence of cesium carbonate in acetonitrile at 80°C for 16 hours.

  • Yield: Good (alkylation yields are generally high)[1][4]

Visualization of Synthetic Pathways

To further clarify the logical flow of these synthetic approaches, the following diagrams are provided.

Synthetic_Pathway_Comparison cluster_acetyl This compound Route cluster_boc N-Boc-4-piperidone Route cluster_hydrochloride 4-Piperidone HCl Route A1 This compound A2 Reductive Amination A1->A2 A3 N-Phenethylation A2->A3 A4 Deprotection A3->A4 A5 Final Product A4->A5 B1 N-Boc-4-piperidone B2 Reductive Amination B1->B2 B3 Acylation B2->B3 B4 Deprotection B3->B4 B5 N-Phenethylation B4->B5 B6 Final Product B5->B6 C1 4-Piperidone HCl C2 N-Phenethylation C1->C2 C3 Reductive Amination C2->C3 C4 Final Product C3->C4

Caption: Comparative workflow of synthetic routes.

Deprotection_Comparison cluster_acetyl N-Acetyl Deprotection cluster_boc N-Boc Deprotection cluster_benzyl N-Benzyl Deprotection AC1 N-Acetyl Intermediate AC2 Mild/Moderate Acidic or Basic Hydrolysis AC1->AC2 AC3 Deprotected Amine AC2->AC3 BOC1 N-Boc Intermediate BOC2 Strong Acid (TFA, HCl) BOC1->BOC2 BOC3 Deprotected Amine BOC2->BOC3 BN1 N-Benzyl Intermediate BN2 Harsh Hydrogenolysis (H2, Pd/C) BN1->BN2 BN3 Deprotected Amine BN2->BN3

Caption: Comparison of deprotection conditions.

Conclusion

While a direct, published, and optimized synthesis of a major pharmaceutical like fentanyl starting from this compound is not as commonly cited as routes from other precursors, the chemical principles of protecting group stability and lability strongly suggest its potential for more efficient and cleaner syntheses. The N-acetyl group's resilience to a broader range of reaction conditions compared to the N-Boc group, and its more facile removal compared to the N-benzyl group, make this compound a compelling choice for complex, multi-step syntheses. For researchers aiming to optimize synthetic routes and minimize purification challenges, the exploration of pathways commencing with this compound is a promising avenue.

References

A Comparative Guide to the Synthesis of 1-Acetyl-4-piperidone: Patented vs. Standard Laboratory Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 1-Acetyl-4-piperidone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of a patented synthesis method for 1-acetyl-4-piperidones against a standard, established laboratory procedure, offering insights into their respective performances based on experimental data.

Method Comparison at a Glance

The following table summarizes the key quantitative data for the two synthesis methods, providing a clear comparison of their efficacy.

ParameterPatented Method (US 5,861,513 A)Benchmark Method (N-Acetylation with Acetic Anhydride)
Starting Material 2,2,6,6-Tetramethyl-4-piperidone (Triacetoneamine, TAA)4-Piperidone
Reagents Ketene, Difluorophosphoric acid hydrate (catalyst)Acetic anhydride, Triethylamine (base)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Reaction Temperature 46-48 °C[1]0 °C to Room Temperature
Reaction Time 1 hour[1]Several hours
Reported Yield 76% (after distillation and recrystallization)[1]High (typically >90%)
Reported Purity 99.6% (after recrystallization)[1]High, further purification may be required

Experimental Protocols

Detailed methodologies for both the patented and benchmark syntheses are provided below to allow for replication and further study.

Patented Synthesis: Acetylation with Ketene (US 5,861,513 A)

This method describes the preparation of 1-acetyl-2,2,6,6-tetramethyl-4-piperidone (N-acetyl-TAA), a derivative of this compound. The process aims to provide a simple and economical route that avoids the formation of O-acetylated enol byproducts.[1]

Procedure:

  • A solution of 31.0 g (0.20 mol) of 2,2,6,6-tetramethyl-4-piperidone (TAA) in 250 ml of dry tetrahydrofuran is prepared in a 0.5 L four-neck flask.

  • 0.44 g (4 mmol) of difluorophosphoric acid hydrate is added to the solution as a catalyst.

  • A stream of ketene gas (approximately 0.5 mol/h) is passed into the solution.

  • The reaction mixture is heated with stirring to 46-48 °C over the course of 1 hour.

  • After the introduction of ketene is complete, the solution is cooled to room temperature and 1.0 g of sodium acetate is added with stirring.

  • The solution is decanted from any undissolved salt and concentrated under reduced pressure.

  • The crude product is purified by distillation and subsequent recrystallization from n-hexane to yield yellowish N-acetyl-TAA.[1]

Benchmark Synthesis: N-Acetylation with Acetic Anhydride

This protocol represents a standard and widely used laboratory method for the N-acetylation of secondary amines, adapted for the synthesis of this compound. This method is generally considered straightforward and high-yielding.

Procedure:

  • Dissolve 4-piperidone in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (a slight excess, e.g., 1.1 equivalents) to the solution to act as a base.

  • Slowly add acetic anhydride (a slight excess, e.g., 1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is quenched with water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography or distillation if necessary.

Synthesis Pathway Comparison

The logical workflow for comparing these two synthetic methods is outlined below. The process involves evaluating both the patented and benchmark approaches based on key performance indicators to determine the most suitable method for a given research or production context.

G cluster_methods Synthesis Methods cluster_params Key Comparison Parameters cluster_analysis Analysis & Decision Patented Patented Method (US 5,861,513 A) Evaluation Comparative Evaluation Patented->Evaluation Benchmark Benchmark Method (N-Acetylation with Acetic Anhydride) Benchmark->Evaluation Yield Yield Purity Purity Conditions Reaction Conditions (Temp, Time) Reagents Reagents & Safety Scalability Scalability Evaluation->Yield Evaluation->Purity Evaluation->Conditions Evaluation->Reagents Evaluation->Scalability Decision Optimal Method Selection Evaluation->Decision

Caption: Comparative workflow for selecting a this compound synthesis method.

References

Comparative Efficacy of 1-Acetyl-4-piperidone Derivatives: A Biological Activity Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1-Acetyl-4-piperidone derivatives reveals a broad spectrum of biological activities, including promising anticancer, antimicrobial, and neuroprotective properties. This guide synthesizes experimental data to offer a comparative perspective for researchers and drug development professionals, highlighting key structural modifications that influence therapeutic potential.

Derivatives of the this compound scaffold have emerged as a versatile class of compounds with significant pharmacological interest. Modifications to this core structure have yielded a diverse library of molecules with varying degrees of efficacy against different biological targets. This comparative study consolidates findings from multiple research endeavors to provide a clear overview of their biological performance, supported by experimental data and detailed methodologies.

Anticancer Activity

Several derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. Notably, the introduction of furfurylidene moieties has been a key strategy in enhancing anticancer activity.

Table 1: Cytotoxic Activity of Furfurylidene 4-Piperidone Analogs

CompoundCell LineAssayIC50 (µM)Reference
Compound 2dMolt-4 (Leukemia)MTTSignificant cytotoxicity compared to 5-fluorouracil[1]
Compound 3dMolt-4 (Leukemia)MTTSignificant cytotoxicity compared to 5-fluorouracil[1]
Compound 2Human LeukemiaSRBEquipotent to Doxorubicin[1]
Compound 2aHuman LeukemiaSRBEquipotent to Doxorubicin[1]
Compound 2dHuman LeukemiaSRBEquipotent to Doxorubicin[1]
Compound 3dHuman LeukemiaSRBEquipotent to Doxorubicin[1]
Compound H7MDA-MB-231 (Breast)MTT10.50 ± 3.74[2]
Compound H7Hela (Cervical)MTT11.86 ± 0.32[2]

IC50: The half maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. SRB: Sulforhodamine B assay.

The anticancer mechanism of some piperidine derivatives involves the induction of apoptosis through the activation of caspase-3/9/8 signaling pathways.[3] Additionally, some compounds have been shown to inhibit tumor angiogenesis and reduce tumor weight in vivo.[2]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The introduction of a thiosemicarbazone moiety has been shown to significantly enhance antifungal activity.[4]

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

Compound ClassOrganismActivityReference
Thiosemicarbazone derivatives (1b-6b)M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antifungal activity[4]
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinusModerate antibacterial activity (MICs of 250 and 500 µg/mL)[5]
Piperidine derivatives 1 and 2Staphylococcus aureus, Escherichia coliActive[6]

MIC: Minimum Inhibitory Concentration.

Acetylcholinesterase (AChE) Inhibition and Neuroprotective Potential

Certain this compound derivatives have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's, owing to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in the breakdown of the neurotransmitter acetylcholine.[7][8]

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidone Derivatives

CompoundIC50 (µM)Reference
5h0.83[7]
9h0.98[7]
9j0.73[7]
9pNot specified, but higher than galantamine[7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)0.00056[9]

These compounds show potential as AChE inhibitors and may serve as leads for the development of drugs for Alzheimer's disease.[7] Molecular docking studies have indicated that interactions such as π-π stacking play a crucial role in the binding of these inhibitors to the active site of the AChE enzyme.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1][2]

Disc Diffusion Method for Antimicrobial Activity

This method is used to test the susceptibility of microorganisms to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The discs are placed on the agar surface, and the plate is incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disc into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is measured to determine the susceptibility of the microorganism to the compound.[6]

Visualizing Molecular Action and Experimental Processes

Diagram 1: General Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT, SRB) Purification->Anticancer Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Purification->Antimicrobial AChE AChE Inhibition Assay Purification->AChE Data Data Collection (IC50, MIC, Zone of Inhibition) Anticancer->Data Antimicrobial->Data AChE->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Lead Compound Identification SAR->Conclusion Identification of Lead Compounds

Caption: Workflow for synthesis, screening, and analysis of this compound derivatives.

Diagram 2: Simplified Signaling Pathway for Apoptosis Induction

G Derivative Piperidine Derivative Cell Cancer Cell Derivative->Cell Induces Stress Caspase9 Caspase-9 Activation Cell->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal and Safe Handling of 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and proper disposal of 1-Acetyl-4-piperidone, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, and it can cause skin, eye, and respiratory irritation[1][2]. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1][2].

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

In case of exposure, follow standard first aid measures. If swallowed, get medical help[1]. If on skin, wash with plenty of water[1]. If inhaled, move the person to fresh air[1]. In case of eye contact, flush with water as a precaution[3].

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:

  • Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected before use and disposed of properly after use in accordance with good laboratory practices[1][3].

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles[4].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[4]. An impervious clothing is recommended[3].

  • Respiratory Protection: Handle the compound in a well-ventilated area[1]. For nuisance exposures, use a multi-purpose combination respirator cartridge[3][5].

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations. Never discharge the chemical into drains or the environment[1][3].

Step 1: Waste Collection

  • Collect surplus material and residues in a designated, compatible chemical waste container[1][3]. The original container can often be used for this purpose[6].

  • Ensure the container is in good condition, not leaking, and has a secure, tightly fitting cap[1][6].

Step 2: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound "[6].

  • Include the approximate concentration or percentage of the chemical in the waste mixture[6].

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[1][4].

  • The storage area should be secure and locked to prevent unauthorized access[1].

  • Keep waste containers segregated according to compatibility to avoid dangerous reactions[6].

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company[3].

  • Provide the disposal company with a complete and accurate description of the waste contents.

  • Contaminated packaging, such as empty containers, should be treated as unused product and disposed of in the same manner[3].

Accidental Release and Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate: Keep unnecessary personnel away from the spill area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Remove Ignition Sources: Eliminate all sources of ignition, as the compound has a flash point of 110 °C[5]. Use non-sparking tools for cleanup[1].

  • Containment: Prevent the spill from entering drains or waterways[1][3].

  • Cleanup: Absorb the spill with an inert, non-combustible material such as dry sand or earth[4]. Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1][4].

  • Decontaminate: Clean the spill area thoroughly. Wash contaminated clothing before reuse[1].

Data and Visualizations

Hazard Classification Summary

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]
Disposal Workflow for this compound

The diagram below outlines the procedural workflow for the safe disposal of this compound waste.

G start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Always collect Collect in Designated Hazardous Waste Container ppe->collect label Label Container: 'HAZARDOUS WASTE' + Chemical Name collect->label seal Seal Container Tightly label->seal store Store in Cool, Dry, Ventilated, Secure Area seal->store spill Spill Occurs store->spill dispose Arrange Pickup by Licensed Disposal Company store->dispose Ready for Disposal spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill->dispose No spill_proc->store end Disposal Complete dispose->end

Caption: Workflow for the safe collection, storage, and disposal of this compound.

Regulatory Considerations

Professionals handling this chemical should be aware that the related compound, 4-piperidone , is designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit synthesis of fentanyl[7][8]. This designation imposes strict regulatory, record-keeping, and security requirements on its handlers[7].

While this compound is a derivative, users must verify its current regulatory status and that of any chemical mixture containing it to ensure full compliance with all federal and institutional policies[7]. The control of chemical mixtures containing 4-piperidone is stringent to prevent its extraction and use in illicit manufacturing[8]. Always ensure your laboratory's chemical management plan is aligned with the latest regulations for these compounds.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Acetyl-4-piperidone, a key intermediate in various chemical and pharmaceutical syntheses. Adherence to these protocols is critical to minimize exposure risk and maintain a secure workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for any procedure involving this compound to ensure the appropriate level of personal protection is utilized.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield offers additional protection against splashes.[1]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[1] Gloves must be inspected before use and changed frequently, especially if contaminated.[1][3]
Lab Coat or GownWear impervious, fire/flame-resistant clothing.[2] A disposable, long-sleeved gown that closes in the back is recommended to prevent contamination of personal clothing.[1]
Respiratory Protection Multi-purpose Combination Respirator Cartridge (US) or Half-mask Respirator (EU)Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][4] Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan is crucial for minimizing the risk of exposure and ensuring the safe use of this compound.

1. Preparation:

  • Ensure adequate ventilation in the handling area.[2]

  • Set up an emergency exit and a designated risk-elimination area.[2]

  • Inspect all PPE for integrity before donning.[2][3]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from foodstuff containers and incompatible materials such as oxidizing agents.[2][5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

4. In Case of a Spill:

  • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE, including chemical-impermeable gloves.[2]

  • Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[2]

  • Place the collected material in a suitable, closed container for disposal.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated PPE: All disposable PPE used during handling should be considered hazardous waste and disposed of accordingly.[1] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[3]

  • Waste Containers: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Visualizing the Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_vent Ensure Adequate Ventilation prep_ppe Inspect and Don PPE prep_vent->prep_ppe prep_emergency Verify Emergency Equipment Access prep_ppe->prep_emergency handle_compound Handle this compound prep_emergency->handle_compound handle_storage Store Properly handle_compound->handle_storage spill Spill Occurs handle_compound->spill Potential dispose_waste Dispose of Unused Product & Contaminated PPE handle_storage->dispose_waste spill_response Follow Spill Response Protocol spill->spill_response spill_response->dispose_waste Dispose of Spill Material

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-piperidone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。